1-(2-Chloroethyl)piperidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-chloroethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLQQZCRHPIGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173902 | |
| Record name | Piperidine, 1-(2-chloroethyl)-, hydrochloride | |
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Molecular Weight |
184.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2008-75-5 | |
| Record name | 1-(2-Chloroethyl)piperidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2008-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Piperidine, 1-(2-chloroethyl)-, hydrochloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2008-75-5 | |
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| Record name | 2008-75-5 | |
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| Record name | Piperidine, 1-(2-chloroethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
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| Record name | 1-(2-chloroethyl)piperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-Chloroethyl)piperidine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8KB8Z4ZTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Chloroethyl)piperidine Hydrochloride from 2-Piperidinoethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(2-Chloroethyl)piperidine hydrochloride, a crucial intermediate in the manufacturing of various pharmaceuticals.[1][2][3] The primary synthetic route detailed herein involves the reaction of 2-piperidinoethanol with thionyl chloride. This document outlines the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication.
Reaction Overview
The synthesis of this compound from 2-piperidinoethanol is a chlorination reaction. The hydroxyl group of 2-piperidinoethanol is replaced by a chlorine atom using thionyl chloride (SOCl₂). The reaction typically proceeds in a suitable solvent and results in the formation of the hydrochloride salt of the product.[1][2]
Chemical Equation:
HO-CH₂-CH₂-N(C₅H₁₀) + SOCl₂ → [Cl-CH₂-CH₂-N(C₅H₁₀)H]⁺Cl⁻ + SO₂ + HCl
Experimental Protocols
The following is a generalized procedure based on common laboratory methods for the synthesis of this compound.[1][4][5]
Materials:
-
2-Piperidinoethanol (also known as N-hydroxyethylpiperidine)
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃) or Toluene
-
Ethanol (for recrystallization)
-
Ice bath
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 2-piperidinoethanol in a suitable solvent such as chloroform.[1][2]
-
Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise to the cooled solution.[1][4] This step is exothermic and requires careful temperature control.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux. Maintain the reflux for a period of 2 to 3 hours to ensure the reaction goes to completion.[1][5]
-
Isolation of Crude Product: Upon completion, cool the mixture to room temperature. A crystalline precipitate of this compound will form.[1] Remove the solvent by distillation under reduced pressure.[1][4]
-
Purification: The crude product is then purified by recrystallization.[2] Dissolve the crude solid in hot ethanol and allow it to cool slowly to form purified crystals.[1][5]
-
Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
The following tables summarize the quantitative data related to the synthesis and properties of this compound.
Table 1: Reagents and Reaction Conditions
| Reagent/Parameter | Quantity/Condition | Source(s) |
| 2-Piperidinoethanol | 5 mL | [1][5] |
| Thionyl chloride | 3.4 mL | [1][5] |
| Solvent | Chloroform (12.5 mL) | [1][5] |
| Reaction Temperature | Reflux | [1][5] |
| Reaction Time | 3 hours | [1][5] |
| Purification Method | Recrystallization from ethanol | [1][5] |
| Yield | 85% | [1][5] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 2008-75-5 | [3][6][7][8] |
| Molecular Formula | C₇H₁₄ClN · HCl (or C₇H₁₅Cl₂N) | [6][8] |
| Molecular Weight | 184.11 g/mol | |
| Appearance | Colorless to beige crystals or white powder | [1][3][6] |
| Melting Point | 228-232 °C | |
| Purity | Typically ≥98% | [2][8][9] |
Mandatory Visualizations
The following diagrams illustrate the chemical reaction pathway and a typical experimental workflow for the synthesis.
Caption: Chemical reaction pathway for the synthesis.
Caption: Generalized experimental workflow.
Safety and Handling
Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[10][11][12][13] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. The reaction releases sulfur dioxide and hydrogen chloride gases, which are also toxic and corrosive.[11]
Conclusion
The synthesis of this compound from 2-piperidinoethanol using thionyl chloride is a well-established and efficient method.[1][2] Careful control of reaction conditions, particularly temperature during the addition of thionyl chloride, and proper purification techniques are critical for achieving high yield and purity.[2] This guide provides the necessary technical details for researchers and professionals in the field of drug development to successfully synthesize this important pharmaceutical intermediate.
References
- 1. This compound | 2008-75-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 2008-75-5 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. CAS 2008-75-5: this compound [cymitquimica.com]
- 7. This compound-2008-75-5 [ganeshremedies.com]
- 8. B22985.30 [thermofisher.com]
- 9. This compound | 2008-75-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine Hydrochloride: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and key synthetic applications of 1-(2-Chloroethyl)piperidine hydrochloride. This compound is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.
Core Chemical Properties and Structure
This compound is a white to off-white crystalline solid.[1] It is soluble in water.[2][3] As a hydrochloride salt, it offers greater stability and ease of handling compared to its free base form.[1]
Structural Information
-
Synonyms: 2-Piperidinoethyl chloride hydrochloride, N-(2-Chloroethyl)piperidine hydrochloride[4]
-
CAS Number: 2008-75-5[4]
The chemical structure of this compound is depicted in the following diagram:
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 184.11 g/mol | [4][6] |
| Melting Point | 230-232 °C | [1][6] |
| Boiling Point | 196 °C | [2][3] |
| Appearance | Colorless to beige crystals or powder | [1][2][7] |
| Water Solubility | Soluble | [2][3] |
| Hygroscopicity | Hygroscopic | [3] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of 2-piperidinoethanol with thionyl chloride.[8]
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-piperidinoethanol in a suitable solvent such as chloroform.[8]
-
Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. This reaction is exothermic and requires careful temperature control.[8]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.
-
Workup and Purification: After cooling, the solvent is removed under reduced pressure, which typically results in the precipitation of the crude product. The crude this compound is then purified by recrystallization from a suitable solvent like ethanol to yield a product with a purity of over 99%.[8]
Analytical Characterization:
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques. A reference ¹H NMR spectrum is available for comparison.[9]
Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the production of several active pharmaceutical ingredients (APIs).[10][11][12] Its reactive chloroethyl group allows for the facile introduction of the piperidinoethyl moiety onto various molecular scaffolds through nucleophilic substitution reactions.
Caption: Role as a key intermediate in the synthesis of various APIs.
Synthesis of Pitofenone
Pitofenone is an antispasmodic drug. Its synthesis involves the Williamson ether synthesis, where the phenoxide ion of a benzophenone derivative reacts with 1-(2-Chloroethyl)piperidine.[6]
Experimental Workflow:
-
A benzophenone core, specifically methyl 2-(4-hydroxybenzoyl)benzoate, is treated with a base (e.g., potassium carbonate) to form the corresponding phenoxide.[6]
-
1-(2-Chloroethyl)piperidine is then added, and the mixture is heated to reflux to facilitate the Sₙ2 reaction, forming the ether linkage.[6]
-
The crude Pitofenone base is then purified and can be converted to its hydrochloride salt.[6]
Synthesis of Cloperastine
Cloperastine is an antitussive and antihistaminic agent. A common synthetic route involves the etherification of 4-chlorobenzhydrol with this compound.[2][13]
Experimental Workflow:
-
In a suitable solvent such as toluene, 4-chlorobenzhydrol is reacted with this compound in the presence of a base like sodium hydroxide.[2]
-
The reaction mixture is heated to reflux.[2]
-
After completion, the reaction mixture is worked up by extraction and purified, often by recrystallization, to yield cloperastine.[2] The base can then be converted to its hydrochloride salt.[13]
Synthesis of Fenpiverinium Bromide
Fenpiverinium bromide is an anticholinergic and antispasmodic compound.[8][14] Its synthesis can be achieved from diphenylpiperidine ethyl acetonitrile, which itself can be prepared from 2-piperidinoethyl chloride.[14]
Biological Activity
While primarily used as a synthetic intermediate, some studies have noted biological activities for N-(β-Chloroethyl)piperidine hydrochloride. It has been investigated for its use in the inhibition of sickle-cell hemoglobin.[1][5] Additionally, some sources mention antibacterial activity through binding to single-stranded DNA, thereby preventing its replication.[1]
Safety and Handling
This compound is a toxic substance and should be handled with appropriate safety precautions. It is fatal if swallowed and causes severe skin burns and eye damage.[4] It is crucial to wear suitable protective clothing, gloves, and eye/face protection when handling this compound.[6] Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and moisture.[2]
References
- 1. CAS 2008-75-5: this compound [cymitquimica.com]
- 2. CN104529943A - Industrial preparation method of cloperastine - Google Patents [patents.google.com]
- 3. This compound CAS#: 2008-75-5 [m.chemicalbook.com]
- 4. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 98% 250 g | Request for Quote [thermofisher.com]
- 8. Fenpiverinium Bromide [benchchem.com]
- 9. This compound(2008-75-5) 1H NMR [m.chemicalbook.com]
- 10. This compound-2008-75-5 [ganeshremedies.com]
- 11. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 12. N-(2-Chloroethyl) Piperidine Hydrochloride [jubilantingrevia.com]
- 13. benchchem.com [benchchem.com]
- 14. FENPIVERINIUM BROMIDE | 125-60-0 [chemicalbook.com]
An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine hydrochloride (CAS: 2008-75-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and handling of 1-(2-Chloroethyl)piperidine hydrochloride, a key intermediate in the pharmaceutical industry.
Physicochemical Properties
This compound is a beige crystalline powder.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1] This compound is soluble in water.[2]
Table 1: Physicochemical Data of this compound
| Property | Value | Source(s) |
| CAS Number | 2008-75-5 | [3] |
| Molecular Formula | C₇H₁₅Cl₂N | [4] |
| Molecular Weight | 184.11 g/mol | [5] |
| Appearance | Beige crystalline powder | [1] |
| Melting Point | 230-232 °C | |
| Boiling Point | 190.3-196 °C | |
| Solubility in Water | 10% soluble, forms a clear solution | [6] |
| Hygroscopicity | Hygroscopic | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR are instrumental in confirming the structure of the molecule.
A representative protocol for obtaining a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Deuterated Chloroform (CDCl₃). The use of a deuterated solvent is necessary to avoid interference from the solvent's protons in the resulting spectrum.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for CDCl₃ or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to calibrate the chemical shifts.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecule.
A common method for obtaining the IR spectrum of a solid sample like this compound is using a Potassium Bromide (KBr) pellet:
-
Sample Preparation: Grind a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet-forming die and press it under high pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Synthesis
This compound is typically synthesized from 2-piperidinoethanol.[7] The overall reaction involves the conversion of the hydroxyl group to a chloride using a chlorinating agent like thionyl chloride.[6]
Experimental Protocol: Synthesis
The following is a representative experimental protocol for the synthesis of this compound:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-piperidinoethanol in a suitable solvent such as chloroform.[6]
-
Addition of Thionyl Chloride: Cool the solution in an ice bath and add thionyl chloride dropwise from the dropping funnel. This reaction is exothermic and should be performed with caution.[6]
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the reaction.[6]
-
Workup: After cooling, remove the solvent under reduced pressure. The crude product will crystallize.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-ether, to obtain the purified this compound.[7]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its reactive chloroethyl group allows for the facile introduction of the piperidinoethyl moiety into larger molecules. It is a key intermediate in the production of drugs such as cloperastine, fenpiverinium bromide, and pitofenone.[4]
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where a drug synthesized from this compound might act as an antagonist to a G-protein coupled receptor (GPCR).
Caption: Hypothetical GPCR antagonism by a drug derivative.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Table 2: Hazard and Safety Information
| Hazard Statement | Precautionary Statement |
| Fatal if swallowed.[8] | Wash hands thoroughly after handling.[8] |
| Causes severe skin burns and eye damage.[8] | Wear protective gloves/protective clothing/eye protection/face protection.[8] |
| Suspected of causing genetic defects.[9] | Do not eat, drink or smoke when using this product.[8] |
| IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8] | |
| IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[8] | |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
Due to its hygroscopic nature, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as oxidizing agents and moisture.[1]
Logical Relationship Diagram: Handling Precautions
Caption: Key handling and storage precautions.
References
- 1. nmr.gmu.edu [nmr.gmu.edu]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. This compound-2008-75-5 [ganeshremedies.com]
- 4. chembk.com [chembk.com]
- 5. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shreegayatrichemicals.com [shreegayatrichemicals.com]
- 7. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. This compound CAS#: 2008-75-5 [m.chemicalbook.com]
An In-depth Technical Guide to the Mechanism of Action of 1-(2-Chloroethyl)piperidine Hydrochloride in Alkylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(2-Chloroethyl)piperidine hydrochloride is a versatile alkylating agent of significant interest in medicinal chemistry and pharmaceutical development. Its utility as a key building block stems from the reactive 2-chloroethyl moiety, which facilitates the introduction of the piperidine core onto a diverse range of molecular scaffolds. This guide provides a comprehensive overview of the mechanistic pathways governing its alkylating activity, detailed experimental protocols for its use with various nucleophiles, and a summary of relevant reaction parameters. A thorough understanding of its reactivity is paramount for the rational design and optimization of synthetic routes for novel therapeutics.
Core Reactivity: A Duality of Mechanistic Pathways
The alkylating prowess of this compound is primarily attributed to two competing, yet interconnected, mechanistic pathways: direct bimolecular nucleophilic substitution (SN2) and a pathway involving intramolecular cyclization to form a highly reactive aziridinium ion intermediate. The prevailing mechanism is influenced by factors such as the nature of the nucleophile, solvent polarity, and reaction temperature.
Direct Nucleophilic Substitution (SN2) Pathway
In the presence of strong, soft nucleophiles, this compound can undergo a direct SN2 reaction. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom adjacent to the chlorine, simultaneously displacing the chloride leaving group. This "backside attack" results in an inversion of stereochemistry at the reaction center, if chiral. The reaction rate is dependent on the concentration of both the alkylating agent and the nucleophile.
Aziridinium Ion-Mediated Pathway
A key feature of β-chloroethylamines is their propensity for intramolecular cyclization. The lone pair of electrons on the piperidine nitrogen can attack the adjacent carbon bearing the chlorine atom, forming a strained, three-membered aziridinium ion. This process is often the rate-limiting step, particularly with weaker nucleophiles. The resulting aziridinium ion is a potent electrophile and is rapidly attacked by a nucleophile, leading to ring-opening and the formation of the alkylated product.
The formation of the aziridinium ion is a first-order reaction and its highly electrophilic nature makes it susceptible to attack by a wide range of nucleophiles. This pathway is analogous to the mechanism of action of nitrogen mustards, a class of potent alkylating agents.
Data Presentation: Reaction Conditions and Expected Yields
While precise, universally applicable quantitative data for the alkylation of every possible nucleophile with this compound is not exhaustively documented, the following tables summarize typical reaction conditions and expected yields based on reactions with analogous compounds and general principles of alkylation. Yields are highly substrate-dependent and optimization is often necessary.
Table 1: General Conditions for N-Alkylation of Amines
| Amine Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic | K₂CO₃, DIPEA | DMF, ACN | 25 - 80 | 4 - 24 | 60 - 90 |
| Secondary Aliphatic | K₂CO₃, DIPEA | DMF, ACN | 50 - 100 | 12 - 48 | 50 - 85 |
| Primary Aromatic | K₂CO₃, Na₂CO₃ | DMF, Methanol | 25 - 60 | 6 - 24 | 65 - 95 |
| Secondary Aromatic | K₂CO₃, DIPEA | DMF, Toluene | 80 - 110 | 24 - 72 | 40 - 70 |
Table 2: General Conditions for O-Alkylation of Phenols
| Phenol Substitution | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Unsubstituted | K₂CO₃, Cs₂CO₃ | DMF, Acetone | 50 - 80 | 4 - 12 | 75 - 95 |
| Electron-donating | K₂CO₃ | DMF, ACN | 60 - 90 | 6 - 18 | 70 - 90 |
| Electron-withdrawing | Cs₂CO₃, K₂CO₃ | DMF | 25 - 60 | 2 - 8 | 80 - 98 |
Table 3: General Conditions for S-Alkylation of Thiols
| Thiol Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aliphatic | K₂CO₃, NaOH | Ethanol, DMF | 25 - 70 | 1 - 6 | 85 - 98 |
| Aromatic | K₂CO₃, Cs₂CO₃ | DMF, ACN | 25 - 60 | 2 - 8 | 80 - 95 |
Experimental Protocols
The following protocols provide detailed methodologies for the alkylation of representative amines, phenols, and thiols with this compound.
Safety Precaution: this compound is a toxic and corrosive substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: N-Alkylation of a Primary Aromatic Amine
This protocol describes a general method for the N-alkylation of a primary aromatic amine.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the substituted aniline (1.1 eq), and potassium carbonate (2.5 eq).
-
Add a sufficient volume of DMF to achieve a concentration of 0.1-0.5 M.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product via flash column chromatography to afford the desired N-alkylated product.
Protocol 2: O-Alkylation of a Phenol
This protocol outlines a general procedure for the O-alkylation of a substituted phenol.
Materials:
-
This compound (1.2 eq)
-
Substituted Phenol (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Acetone
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine the substituted phenol (1.0 eq), this compound (1.2 eq), and cesium carbonate (2.0 eq) in acetone.
-
Reflux the mixture and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous phase with additional dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue via flash column chromatography to afford the desired O-alkylated product.
Protocol 3: S-Alkylation of a Thiol
This protocol details a general method for the S-alkylation of an aliphatic thiol.
Materials:
-
This compound (1.0 eq)
-
Aliphatic Thiol (1.1 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Ethanol
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aliphatic thiol (1.1 eq) in ethanol, add sodium hydroxide (2.0 eq) and stir until dissolved.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a wide array of functionalized molecules, particularly in the context of drug discovery. A comprehensive understanding of its dualistic alkylation mechanism, involving both direct SN2 and aziridinium ion-mediated pathways, is crucial for controlling reaction outcomes and optimizing synthetic strategies. The provided protocols offer a robust starting point for the alkylation of various nucleophiles, and the tabulated data serves as a useful guide for predicting reaction conditions. Further substrate-specific optimization will likely be required to achieve maximal yields and purity for novel applications.
An In-depth Technical Guide to the Solubility of 1-(2-Chloroethyl)piperidine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Chloroethyl)piperidine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals.[1][2] Understanding its solubility in different organic solvents is crucial for its synthesis, purification, and formulation into final drug products.
Core Concepts: Solubility and its Importance
Solubility is a critical physicochemical property of any chemical compound, dictating its behavior in various media. For a pharmaceutical intermediate like this compound, solubility data is paramount for:
-
Process Optimization: Selecting appropriate solvents for synthesis and purification, such as recrystallization, to ensure high yield and purity.[3]
-
Formulation Development: Designing effective drug delivery systems by understanding the compound's behavior in different solvent environments.
-
Analytical Method Development: Choosing suitable diluents for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative and Qualitative Solubility Data
While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative information can be inferred from synthesis and purification procedures. The following table summarizes the available qualitative and some specific quantitative solubility data.
| Solvent | Temperature | Solubility | Notes |
| Water | Ambient | Soluble | The hydrochloride salt form enhances aqueous solubility.[4][5][6][7] |
| Ethanol | Hot | Soluble | Ethanol is commonly used as a recrystallization solvent, indicating good solubility at elevated temperatures.[1][4] |
| Cold | Lower Solubility | The decrease in solubility upon cooling allows for effective crystallization.[4] | |
| Acetone | Hot | Soluble | [4] |
| Cold | Lower Solubility | [4] | |
| Chloroform | Ambient | Soluble | Chloroform is used as a solvent in the synthesis of this compound, indicating that the reactants and the product are soluble in it.[1][3] |
| Toluene | Ambient | Insoluble | Toluene is mentioned as a solvent in which the product is insoluble, and it crystallizes out of the reaction mixture.[4][8] |
| Benzene | Ambient | Insoluble | [4] |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a widely accepted and recommended protocol. This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, allow the suspension to settle. If necessary, centrifuge the sample to facilitate the separation of the undissolved solid from the saturated solution.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter.
-
Quantification: Dilute the collected sample with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated analytical technique (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or g/100mL.
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility using the isothermal shake-flask method.
Synthesis and Purification Context
The synthesis of this compound typically involves the reaction of 2-piperidinoethanol with a chlorinating agent, such as thionyl chloride, in a suitable solvent like chloroform.[1][3] The product is then often purified by recrystallization from a solvent such as ethanol.[1] This synthetic route provides valuable clues about its solubility. The use of chloroform as a reaction solvent implies that both the starting material and the product are soluble in it. The choice of ethanol for recrystallization indicates that this compound has high solubility in hot ethanol and lower solubility in cold ethanol, allowing for the separation of impurities and isolation of the pure compound upon cooling.
Conceptual Synthesis Pathway for this compound
Caption: A simplified diagram illustrating the synthesis and purification of this compound.
References
- 1. This compound | 2008-75-5 [chemicalbook.com]
- 2. N-(2-Chloroethyl) Piperidine Hydrochloride [jubilantingrevia.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. CAS 2008-75-5: this compound [cymitquimica.com]
- 6. This compound CAS#: 2008-75-5 [m.chemicalbook.com]
- 7. shreegayatrichemicals.com [shreegayatrichemicals.com]
- 8. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]
1-(2-Chloroethyl)piperidine hydrochloride melting point and spectral data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-Chloroethyl)piperidine hydrochloride (CAS No: 2008-75-5), with a focus on its melting point and spectral data. This compound is a key intermediate in the synthesis of various pharmaceuticals, including fenpiverinium bromide, cloperastine, and pitofenone.[1][2] Its well-defined physical and spectral characteristics are crucial for its application in research and drug development.
Physicochemical Properties
This compound is typically a white to beige crystalline powder.[1] It is soluble in water and hygroscopic, meaning it readily absorbs moisture from the air.[1]
Melting Point
The melting point of this compound has been reported within a range, which is common for chemical compounds and can vary based on purity and analytical methodology. The reported values are summarized below.
| Melting Point Range (°C) | Source(s) |
| 231 | [3] |
| 230-232 | [1][4][5] |
| 229-233 | [3] |
| 228-234 | [2] |
| 228.0-235.0 | [6][7] |
| 233-236 | [8] |
Spectral Data
Spectroscopic analysis is fundamental for the structural elucidation and purity verification of this compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The following assignments have been reported for a 400 MHz spectrum in CDCl₃.[9]
| Assignment | Chemical Shift (δ) ppm |
| A | 12.4 |
| B | 4.114 |
| C | 3.596 |
| D | 3.43 |
| E | 2.946 |
| F | 2.236 |
| G | 1.89 |
| J | 1.499 |
Note: The original source provides a detailed list of peaks with their corresponding frequencies (Hz) and intensities. The table above summarizes the assigned chemical shifts.
| Parameter | Description | Source(s) |
| Solvent | Deuterium oxide | [8] |
| Reference | Dioxane | [8] |
| Availability | Spectrum available from various sources | [3][6][8] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound has been analyzed using the following techniques.
| Technique | Source(s) |
| KBr Wafer | [3] |
| ATR-Neat | [3] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows a molecular ion and several characteristic fragment ions.
| m/z | Relative Intensity (%) |
| 98.0 | 100.0 |
| 42.0 | 19.6 |
| 36.0 | 16.1 |
| 41.0 | 12.6 |
| 55.0 | 12.5 |
| 27.0 | 9.4 |
| 99.0 | 6.9 |
| 28.0 | 6.7 |
| 44.0 | 6.5 |
| 38.0 | 5.2 |
| 147.0 | 4.8 |
| 70.0 | 4.8 |
| 69.0 | 4.1 |
| 56.0 | 3.9 |
| 39.0 | 3.7 |
| 30.0 | 3.5 |
| 29.0 | 3.4 |
| 63.0 | 2.9 |
| 146.0 | 2.6 |
| 35.0 | 2.6 |
| 54.0 | 2.3 |
| 18.0 | 2.1 |
| 43.0 | 2.1 |
| 118.0 | 1.7 |
| 96.0 | 1.7 |
| 149.0 | 1.6 |
| 57.0 | 1.4 |
| 148.0 | 1.2 |
| 53.0 | 1.2 |
| 26.0 | 1.0 |
| 65.0 | 1.0 |
| 83.0 | 1.0 |
| 84.0 | 1.1 |
| 15.0 | 2.2 |
Data from a direct inlet, 75 eV mass spectrum.[9]
Experimental Protocols
The following sections describe the methodologies for the synthesis of this compound and the general procedures for obtaining the analytical data presented.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of N-hydroxyethylpiperidine with thionyl chloride.[1]
Procedure:
-
N-hydroxyethylpiperidine (5 mL) is dissolved in chloroform (12.5 mL).[1]
-
The solution is cooled in an ice bath, and thionyl chloride (3.4 mL) is added slowly in a dropwise manner.[1]
-
The reaction mixture is then gently heated to reflux and maintained at this temperature for 3 hours.[1]
-
After the reaction is complete, the mixture is cooled to room temperature.[1]
-
The solvent is removed by distillation under reduced pressure, which results in the precipitation of a large amount of crystalline product.[1]
-
The crude product is purified by recrystallization from ethanol to yield this compound.[1]
References
- 1. This compound | 2008-75-5 [chemicalbook.com]
- 2. This compound-2008-75-5 [ganeshremedies.com]
- 3. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labcompare.com [labcompare.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound(2008-75-5) 13C NMR spectrum [chemicalbook.com]
- 7. This compound, 98% 250 g | Request for Quote [thermofisher.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound(2008-75-5) 1H NMR spectrum [chemicalbook.com]
1-(2-Chloroethyl)piperidine hydrochloride as a pharmaceutical intermediate
An In-depth Technical Guide to 1-(2-Chloroethyl)piperidine Hydrochloride as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No: 2008-75-5) is a crucial chemical intermediate widely utilized in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs).[1] Structurally, it is a piperidine derivative featuring a reactive chloroethyl group, making it an excellent alkylating agent for introducing the piperidinoethyl moiety into target molecules.[2][3] Its hydrochloride salt form enhances stability and simplifies handling compared to the free base.[2] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, applications in drug manufacturing, and essential safety information.
Physicochemical and Quality Control Parameters
The compound is typically a colorless to beige crystalline solid.[4][5] It is hygroscopic, meaning it readily absorbs moisture from the air, and is soluble in water and hot alcohols like ethanol.[4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 2008-75-5 | [4][5] |
| Molecular Formula | C₇H₁₅Cl₂N | [5] |
| Molecular Weight | 184.11 g/mol | [1][5] |
| Appearance | White to pale yellow to beige powder or crystals | [5][7] |
| Melting Point | 228 - 234 °C | [7][8] |
| Solubility | Soluble in water; soluble in hot ethanol and acetone | [5][6] |
| Stability | Hygroscopic; stable under normal storage conditions | [4][9] |
| Synonyms | N-(2-Chloroethyl)piperidine HCl, 2-Piperidinoethyl chloride HCl | [4][5] |
Table 2: Typical Quality Control Specifications
| Parameter | Specification | Reference |
| Assay (Non-aqueous) | 98.0 - 102.0% | |
| Purity Standard | Typically ≥99% for pharmaceutical use | [10] |
| Ionic Chloride | 18.6 - 19.4% | |
| Loss on Drying | Max. 1.0% |
The high purity of this intermediate is paramount in pharmaceutical manufacturing to ensure the consistency of subsequent reactions and to minimize the presence of impurities in the final API, which could impact safety and efficacy.[10]
Synthesis of this compound
The most common industrial synthesis involves a two-step, one-pot reaction starting from piperidine and 2-chloroethanol to form an initial intermediate, which is then chlorinated.[11] A widely cited laboratory-scale synthesis, however, starts with 2-Piperidinoethanol and uses a chlorinating agent like thionyl chloride (SOCl₂).[5][10]
Caption: General workflow for the synthesis of 1-(2-Chloroethyl)piperidine HCl.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis from 2-piperidinoethanol (also known as N-hydroxyethylpiperidine).[5][9]
-
Reaction Setup: Dissolve 2-piperidinoethanol (5 mL) in a suitable solvent such as chloroform (12.5 mL) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[5][9]
-
Chlorination: Place the flask in an ice bath to cool. Slowly add thionyl chloride (3.4 mL) dropwise to the solution, maintaining the low temperature to control the exothermic reaction.[5][9]
-
Reflux: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux. Maintain the reflux for approximately 3 hours to ensure the reaction goes to completion.[5][9]
-
Isolation: Cool the mixture to room temperature. A large amount of crystalline precipitate should form. Remove the solvent by distillation under reduced pressure.[5][9]
-
Purification: Purify the resulting crude solid by recrystallization from ethanol to yield the final product.[5][9] A reported yield for this specific scale is 5.88 g, which corresponds to an 85% yield.[5][9]
Applications in Pharmaceutical Synthesis
This compound serves as a key building block for several established drugs. It functions as an electrophile in nucleophilic substitution reactions, where the chloroethyl group reacts with nucleophiles (such as amines, alcohols, or thiols) to form a new carbon-nucleophile bond.[12] This reaction is fundamental to its utility.
Table 3: Examples of APIs Synthesized Using this compound
| Active Pharmaceutical Ingredient (API) | Therapeutic Class | Reference |
| Cloperastine | Antitussive (cough suppressant) | [1] |
| Fenpiverinium Bromide | Antispasmodic | [1] |
| Pitofenone | Antispasmodic | [1] |
| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | [1] |
The core reaction is a bimolecular nucleophilic substitution (Sₙ2). A base is typically required to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate and deactivate the nucleophile.[12]
Caption: The Sₙ2 mechanism for alkylation using the intermediate.
Safety, Handling, and Hazard Information
This compound is hazardous and must be handled with extreme care in a controlled laboratory or industrial setting.[8] It is classified as acutely toxic if swallowed and causes severe skin burns and eye damage.[7][8]
Table 4: GHS Hazard Classification and Precautionary Statements
| Hazard Class | GHS Code | Description | References |
| Acute Toxicity, Oral | H300 | Fatal if swallowed | [8][13] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage | [8][13] |
| Eye Damage | H318 | Causes serious eye damage | [7] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects | [7][8] |
| Corrosive to Metals | H290 | May be corrosive to metals |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][7]
-
Personal Protective Equipment:
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]
First Aid Measures
-
If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[4][8]
-
If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[14]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical aid.[4]
Conclusion
This compound is a versatile and indispensable intermediate in the pharmaceutical industry. Its reactive nature allows for the efficient incorporation of the piperidinoethyl functional group, a common motif in many bioactive compounds. A thorough understanding of its synthesis, reaction mechanisms, and stringent safety protocols is essential for its effective and safe application in the development and manufacturing of life-saving medicines.
References
- 1. This compound-2008-75-5 [ganeshremedies.com]
- 2. CAS 2008-75-5: this compound [cymitquimica.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | 2008-75-5 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. nbinno.com [nbinno.com]
- 11. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 12. benchchem.com [benchchem.com]
- 13. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
Spectroscopic analysis (NMR, IR, MS) of 1-(2-Chloroethyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(2-Chloroethyl)piperidine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals.[1][2][3] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, presented in a structured format for clarity and comparative analysis. Methodologies derived from available data are also described to aid in experimental replication.
Spectroscopic Data Summary
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The data presented herein has been aggregated from various spectral databases.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data
Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The following table summarizes the ¹H NMR spectral data for this compound.
| Assignment | Chemical Shift (δ) ppm |
| N-H | 12.4 |
| Cl-CH₂ | 4.114 |
| N-CH₂ (ring) | 3.596 |
| N-CH₂ (ethyl) | 3.43 |
| C-CH₂-C (ring) | 2.946 |
| C-CH₂-C (ring) | 2.236 |
| C-CH₂-C (ring) | 1.89 |
| C-CH₂-C (ring) | 1.499 |
Table 1: ¹H NMR chemical shifts for this compound in CDCl₃ at 400 MHz.[4]
¹³C NMR Spectral Data
Carbon NMR provides information about the carbon skeleton of the molecule.
| Assignment | Chemical Shift (δ) ppm |
| N-CH₂ (ring) | (Not explicitly assigned) |
| Cl-CH₂ | (Not explicitly assigned) |
| N-CH₂ (ethyl) | (Not explicitly assigned) |
| C-CH₂-C (ring) | (Not explicitly assigned) |
| C-CH₂-C (ring) | (Not explicitly assigned) |
| C-CH₂-C (ring) | (Not explicitly assigned) |
Table 2: ¹³C NMR spectral data for this compound. Specific peak assignments were not available in the searched literature.
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
| m/z | Relative Intensity (%) | Possible Fragment |
| 149.0 | 1.6 | [M+2]⁺ |
| 148.0 | 1.2 | [M+1]⁺ |
| 147.0 | 4.8 | [M]⁺ (Molecular Ion) |
| 98.0 | 100.0 | [M-CH₂Cl]⁺ (Base Peak) |
| 55.0 | 12.5 | |
| 42.0 | 19.6 | |
| 41.0 | 12.6 | |
| 36.0 | 16.1 | |
| 27.0 | 9.4 |
Table 3: Mass spectrometry fragmentation data for this compound.[4] The molecular ion has a mass of 147.[4]
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorptions for C-H, C-N, and C-Cl bonds, as well as the N-H stretch of the hydrochloride salt.
| Technique | Source |
| KBr Wafer | Aldrich Chemical Company, Inc. |
| ATR-IR | Bruker Tensor 27 FT-IR |
Table 4: Techniques used for acquiring IR spectra of this compound.[5]
Experimental Methodologies
The following methodologies are based on the information available from the referenced sources.
NMR Spectroscopy
-
¹H NMR: A 0.039 g sample of this compound was dissolved in 0.5 ml of deuterated chloroform (CDCl₃). The spectrum was recorded on a 400 MHz NMR spectrometer.[4]
-
¹³C NMR: The spectrum was acquired in deuterium oxide (D₂O) with dioxane as a reference on a Varian CFT-20 spectrometer.[6]
Mass Spectrometry
The mass spectrum was obtained using a direct inlet method with an ionization energy of 75 eV. The source temperature was maintained at 170 °C and the sample temperature at 120 °C.[4]
Infrared Spectroscopy
Two primary techniques have been reported for the IR analysis of this compound:[5]
-
KBr Wafer: The sample was mixed with potassium bromide (KBr) and pressed into a thin wafer for analysis.
-
Attenuated Total Reflectance (ATR)-IR: The spectrum was recorded using a Bruker Tensor 27 FT-IR instrument equipped with a DuraSamplIR II ATR accessory.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. This compound-2008-75-5 [ganeshremedies.com]
- 2. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 3. shreegayatrichemicals.com [shreegayatrichemicals.com]
- 4. This compound(2008-75-5) 1H NMR spectrum [chemicalbook.com]
- 5. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
Thermal Stability and Decomposition of 1-(2-Chloroethyl)piperidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloroethyl)piperidine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its thermal stability and decomposition profile is critical for ensuring safe handling, storage, and application in drug development and manufacturing processes. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its physical characteristics, known decomposition products, and postulated decomposition pathways based on the chemistry of related compounds. While specific quantitative thermal analysis data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are not extensively available in public literature, this guide outlines standard experimental protocols for such analyses.
Physicochemical Properties
This compound is a white to off-white crystalline solid. It is hygroscopic and soluble in water. Key physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2008-75-5 | [1][2] |
| Molecular Formula | C₇H₁₅Cl₂N | [1][2] |
| Molecular Weight | 184.11 g/mol | [1] |
| Melting Point | 228-235 °C (with decomposition) | [1][3] |
| Appearance | White to cream to yellow crystals or powder | [1][3] |
| Solubility | Soluble in water | |
| Hygroscopicity | Hygroscopic | [2] |
Thermal Stability and Decomposition
The thermal stability of this compound is a crucial parameter for its safe handling and storage. Exposure to elevated temperatures can lead to decomposition, generating hazardous byproducts.
General Stability
The compound is generally stable at room temperature when stored in a cool, dry, and well-ventilated area in tightly sealed containers. One available specification indicates a "Loss on drying" of less than 1% after 3 hours at 105°C, suggesting a degree of stability at this temperature for a limited duration[2]. However, decomposition is reported to occur at its melting point.
Hazardous Decomposition Products
Upon thermal decomposition, this compound is known to release toxic and corrosive fumes. The primary hazardous decomposition products identified in safety data sheets are:
-
Hydrogen Chloride (HCl)
-
Nitrogen Oxides (NOx)
-
Carbon Monoxide (CO)
-
Carbon Dioxide (CO₂)
Proposed Decomposition Pathways
A likely initial step in the thermal decomposition is an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This intermediate can then undergo further reactions, such as polymerization or reaction with other species. Another potential pathway is dehydrochlorination, an elimination reaction that would lead to the formation of 1-vinylpiperidine.
Caption: Proposed decomposition pathways for this compound.
Recommended Experimental Protocols for Thermal Analysis
To obtain quantitative data on the thermal stability and decomposition of this compound, the following standard experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature ranges of decomposition events, and the mass of residual material.
Experimental Workflow:
Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the sample in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which mass loss begins) and the percentage of mass loss at different temperature intervals.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.
Experimental Workflow:
Caption: A typical experimental workflow for Differential Scanning Calorimetry (DSC).
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it to contain any evolved gases during initial heating.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen).
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from ambient to 300 °C).
-
Data Acquisition: Record the differential heat flow between the sample and the reference.
-
Data Analysis: Analyze the resulting DSC thermogram to identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition. The peak onset temperature and the area under the peak (enthalpy) can be quantified.
Safety and Handling Recommendations
Given the thermal sensitivity and hazardous decomposition products of this compound, the following safety precautions are essential:
-
Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents. Keep containers tightly closed.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid heating the compound unnecessarily. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Spills: In case of a spill, avoid generating dust. Clean up spills promptly using appropriate absorbent materials and dispose of the waste in accordance with local regulations.
Conclusion
This compound is a thermally sensitive compound that undergoes decomposition at its melting point, releasing hazardous substances. While detailed quantitative thermal analysis data is sparse in the public domain, an understanding of its physical properties and potential decomposition pathways is crucial for its safe use. The application of standard thermal analysis techniques such as TGA and DSC, following the protocols outlined in this guide, is strongly recommended to establish a comprehensive thermal stability profile for this important pharmaceutical intermediate. This will enable the development of robust and safe processes in research and manufacturing.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Fenpiverinium Bromide Using 1-(2-Chloroethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the synthesis of fenpiverinium bromide, an anticholinergic and antispasmodic agent. The described synthetic pathway utilizes 1-(2-Chloroethyl)piperidine hydrochloride as a key starting material. This document outlines the multi-step synthesis, including detailed experimental protocols, and summarizes key quantitative data. Additionally, it includes diagrams of the synthetic workflow and the pharmacological mechanism of action of fenpiverinium bromide to support research and development activities.
Introduction
Fenpiverinium bromide is a quaternary ammonium compound with potent anticholinergic and antispasmodic properties.[1] It functions as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which are prevalent on smooth muscle cells.[1] By blocking the action of acetylcholine, fenpiverinium bromide inhibits downstream signaling pathways that lead to muscle contraction, making it effective in treating spasms in the gastrointestinal, urinary, and biliary tracts.[1] It is often used in combination with other drugs like pitofenone hydrochloride and analgesics for the management of pain associated with smooth muscle spasms.[1]
The synthesis of fenpiverinium bromide involves a multi-step process. A key intermediate in this synthesis is 1-(2-Chloroethyl)piperidine, which is typically used as its more stable hydrochloride salt.[2] This document details a common synthetic route starting from the alkylation of diphenylacetonitrile with 1-(2-chloroethyl)piperidine, followed by hydrolysis of the nitrile group to an amide, and concluding with the quaternization of the piperidine nitrogen to yield the final active pharmaceutical ingredient (API).
Synthesis Pathway Overview
The synthesis of fenpiverinium bromide from this compound is a three-step process:
-
Alkylation: Reaction of diphenylacetonitrile with 1-(2-chloroethyl)piperidine to form 2,2-diphenyl-4-(piperidin-1-yl)butanenitrile.
-
Hydrolysis: Conversion of the nitrile group of the intermediate to a primary amide, yielding 2,2-diphenyl-4-(piperidin-1-yl)butanamide (fenpipramide).
-
Quaternization: Reaction of the tertiary amine in fenpipramide with methyl bromide to form the quaternary ammonium salt, fenpiverinium bromide.
Data Presentation
| Step | Reaction | Key Reactants | Key Product | Reported Yield (%) | Melting Point (°C) | Purity (%) |
| 1 | Alkylation | Diphenylacetonitrile, 1-(2-Chloroethyl)piperidine, Sodium Amide | 2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile | Data not available | Not specified | >98 |
| 2 | Hydrolysis | 2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile, Potassium Hydroxide | 2,2-Diphenyl-4-(piperidin-1-yl)butanamide | ~85% (based on starting nitrile) | 185-187 | >98 |
| 3 | Quaternization | 2,2-Diphenyl-4-(piperidin-1-yl)butanamide, Methyl Bromide | Fenpiverinium Bromide | Data not available | 177.5-178.5 or 216-216.5 (dimorphic)[3] | ≥95[4] |
Experimental Protocols
Step 1: Synthesis of 2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile
-
Materials:
-
Diphenylacetonitrile
-
This compound
-
Sodium amide (NaNH₂)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend sodium amide in anhydrous toluene.
-
With vigorous stirring, add a solution of diphenylacetonitrile in anhydrous toluene dropwise to the sodium amide suspension at room temperature. The reaction is exothermic and may require cooling in a water bath to maintain the temperature.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure complete formation of the sodium salt of diphenylacetonitrile.
-
Cool the reaction mixture to room temperature.
-
Prepare the free base of 1-(2-chloroethyl)piperidine by neutralizing the hydrochloride salt with a suitable base (e.g., aqueous sodium hydroxide) and extracting with a non-polar solvent like diethyl ether. Dry the ethereal solution over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Add a solution of the freshly prepared 1-(2-chloroethyl)piperidine in anhydrous toluene dropwise to the reaction mixture.
-
Heat the mixture to reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium amide by the slow addition of water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,2-diphenyl-4-(piperidin-1-yl)butanenitrile by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of 2,2-Diphenyl-4-(piperidin-1-yl)butanamide (Fenpipramide)
-
Materials:
-
2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile (from Step 1)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 17.5 g of 2,2-diphenyl-4-(piperidin-1-yl)butanenitrile in 70 ml of ethanol.
-
Add a solution of 35 g of potassium hydroxide in 2 ml of water to the flask.
-
Heat the mixture to reflux for 6 hours.
-
Upon cooling, white crystals of the product will precipitate.
-
Filter the crystals and wash them with water until the washings are neutral.
-
Dry the product. The yield of 2,2-diphenyl-4-(piperidin-1-yl)butanamide is approximately 15 g.
-
The product can be further purified by recrystallization from ethanol. The reported melting point is 186-187°C.
-
Step 3: Synthesis of Fenpiverinium Bromide
-
Materials:
-
2,2-Diphenyl-4-(piperidin-1-yl)butanamide (from Step 2)
-
Methyl bromide (CH₃Br) solution in benzene (e.g., 17%)
-
Isopropanol
-
Water
-
Activated charcoal
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix 10 g of 2,2-diphenyl-4-(piperidin-1-yl)butanamide with 42 g of a 17% solution of methyl bromide in benzene and 60 ml of isopropanol.
-
Heat the mixture to reflux on a steam bath for 30 minutes.
-
Distill off the solvent in a vacuum to dryness.
-
Dissolve the residue in 100 ml of water. The resulting solution may be turbid.
-
Decolorize the solution by adding a small amount of activated charcoal and filtering.
-
Distill the clear filtrate to dryness under reduced pressure to obtain fenpiverinium bromide.
-
The final product can be recrystallized from a suitable solvent such as a mixture of isopropanol and ethyl acetate to obtain dimorphic crystals with a melting point of 216-216.5°C.[3]
-
Visualizations
Caption: Synthetic workflow for fenpiverinium bromide.
Caption: Mechanism of action of fenpiverinium bromide.
References
Application of 1-(2-Chloroethyl)piperidine Hydrochloride in the Synthesis of Pitofenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Pitofenone, a potent antispasmodic agent. A key intermediate in this synthesis is 1-(2-Chloroethyl)piperidine hydrochloride, the application of which is central to the formation of the final active pharmaceutical ingredient (API).[1] This guide outlines the multi-step synthesis, providing quantitative data, detailed experimental procedures, and visual diagrams of the synthetic pathway and workflow.
Overview of Pitofenone Synthesis
The synthesis of Pitofenone is a well-established process that can be conceptually divided into three principal stages[1]:
-
Synthesis of the Benzophenone Core: Formation of Methyl 2-(4-hydroxybenzoyl)benzoate through Friedel-Crafts acylation followed by an esterification reaction.[1]
-
Preparation of the Piperidine Side-Chain: Synthesis of the key intermediate, this compound.
-
Coupling and Salt Formation: Etherification of the benzophenone core with the piperidine side-chain via a Williamson ether synthesis to form the Pitofenone base, followed by its conversion to the hydrochloride salt.[1]
This compound serves as the crucial building block for introducing the piperidinoethyl moiety to the benzophenone core, which is essential for the pharmacological activity of Pitofenone.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of Pitofenone.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-Piperidinoethanol | Custom Synthesis |
| Reagent | Thionyl chloride | Custom Synthesis |
| Solvent | Chloroform | Custom Synthesis |
| Reaction Time | 3 hours | Custom Synthesis |
| Reaction Temperature | Reflux | Custom Synthesis |
| Yield | 85% | Custom Synthesis |
| Purity | >99% (after recrystallization) | [1] |
Table 2: Synthesis of Pitofenone
| Stage | Key Reaction | Starting Materials | Key Reagents/Catalysts | Solvent | Typical Yield |
| Benzophenone Core Synthesis | Friedel-Crafts Acylation | Phthalic anhydride, Phenol | Anhydrous aluminum chloride | Non-polar organic solvent | ~74% (analogous reaction)[1] |
| Fischer Esterification | 2-(4-hydroxybenzoyl)benzoic acid | Methanol, Sulfuric acid | Methanol | ~86% (analogous reaction) | |
| Side-Chain Synthesis | Chlorination | 2-Piperidinoethanol | Thionyl chloride | Chloroform | 85% |
| Coupling and Salt Formation | Williamson Ether Synthesis | Methyl 2-(4-hydroxybenzoyl)benzoate, 1-(2-Chloroethyl)piperidine | Potassium carbonate | DMF, Acetone | Not specified, but generally high for SN2 reactions |
Experimental Protocols
Stage 1: Synthesis of the Benzophenone Core
1.1 Friedel-Crafts Acylation to form 2-(4-hydroxybenzoyl)benzoic acid
This step involves the reaction of phthalic anhydride with phenol in the presence of a Lewis acid catalyst.[1]
-
Materials: Phthalic anhydride, Phenol, Anhydrous aluminum chloride (AlCl₃), non-polar organic solvent (e.g., benzene), hydrochloric acid.
-
Procedure:
-
To a reaction vessel, add phthalic anhydride and a suitable non-polar organic solvent.
-
Add a stoichiometric amount of anhydrous aluminum chloride.
-
Slowly add phenol to the mixture while maintaining a controlled temperature.
-
Heat and stir the reaction mixture for a specified duration to ensure completion.
-
Upon completion, quench the reaction with an acidic aqueous solution to decompose the catalyst complex.
-
Isolate the product, 2-(4-hydroxybenzoyl)benzoic acid, through filtration, followed by washing and drying.[1]
-
1.2 Fischer Esterification to form Methyl 2-(4-hydroxybenzoyl)benzoate
The carboxylic acid group of the intermediate is esterified with methanol.[1]
-
Materials: 2-(4-hydroxybenzoyl)benzoic acid, Methanol, Concentrated sulfuric acid.
-
Procedure:
-
Dissolve 2-(4-hydroxybenzoyl)benzoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours.
-
After completion, cool the reaction mixture and remove the excess methanol.
-
The crude product is then worked up, typically involving neutralization and extraction, and purified.
-
Stage 2: Synthesis of this compound
This intermediate is prepared by the chlorination of 2-Piperidinoethanol.[1]
-
Materials: 2-Piperidinoethanol, Thionyl chloride, Chloroform (or another inert solvent), Ethanol (for recrystallization).
-
Procedure:
-
Dissolve 2-Piperidinoethanol (5 mL) in chloroform (12.5 mL).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (3.4 mL) dropwise with continuous stirring.
-
After the addition is complete, slowly heat the mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and remove the solvent, leading to the precipitation of the product.
-
Recrystallize the crude product from ethanol to yield pure this compound (5.88g, 85% yield).
-
Stage 3: Coupling and Salt Formation to Yield Pitofenone Hydrochloride
This final stage involves a Williamson ether synthesis followed by conversion to the hydrochloride salt.[1]
-
Materials: Methyl 2-(4-hydroxybenzoyl)benzoate, 1-(2-Chloroethyl)piperidine, Potassium carbonate (or another base), suitable polar aprotic solvent (e.g., DMF, acetone), Hydrochloric acid.
-
Procedure:
-
Dissolve Methyl 2-(4-hydroxybenzoyl)benzoate in a suitable polar aprotic solvent.
-
Add a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.
-
Add 1-(2-Chloroethyl)piperidine (often used as the free base generated in situ) to the reaction mixture.[1]
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction for completion (e.g., by TLC).
-
After completion, cool the reaction mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure to obtain the crude Pitofenone base.
-
Purify the crude base by column chromatography or recrystallization.
-
To form the hydrochloride salt, dissolve the purified Pitofenone base in a suitable solvent (e.g., ethanol) and treat it with a solution of hydrochloric acid.
-
The Pitofenone hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried.[1]
-
Visualizations
The following diagrams illustrate the synthesis pathway and experimental workflow for Pitofenone hydrochloride.
Caption: Overall synthesis pathway of Pitofenone hydrochloride.
Caption: Generalized experimental workflow for Pitofenone synthesis.
References
Application Note: HPLC Method for Purity Analysis of 1-(2-Chloroethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 1-(2-Chloroethyl)piperidine hydrochloride. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The described reversed-phase HPLC method is designed to provide accurate and precise results, ensuring the quality and consistency of this critical starting material. The protocol includes instrument conditions, sample preparation, and system suitability requirements.
Introduction
This compound is a widely used building block in organic synthesis, particularly in the pharmaceutical industry. It serves as a precursor for the synthesis of numerous drugs. The purity of this intermediate is crucial as impurities can be carried through subsequent synthetic steps, potentially affecting the safety and efficacy of the final API. A reliable analytical method to assess the purity of this compound is therefore essential for quality control in drug development and manufacturing. This application note provides a detailed protocol for a reversed-phase HPLC method suitable for this purpose.
Experimental Protocol
This method utilizes reversed-phase chromatography with UV detection to separate this compound from potential process-related impurities and degradation products.
1. Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: A base-deactivated C18 column (e.g., Agilent Zorbax SB-C18, Waters XBridge C18, or equivalent) with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm is recommended to minimize peak tailing associated with the basic nature of the analyte.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA), analytical grade
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
This compound reference standard of known purity.
-
2. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-50% B; 25-30 min: 50% B; 30.1-35 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 210 nm |
| Run Time | 35 minutes |
3. Solution Preparation
-
Diluent: A mixture of 50:50 (v/v) Water and Acetonitrile.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of about 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of about 0.1 mg/mL.
4. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the Standard Solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
5. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Perform the system suitability test.
-
Once the system suitability criteria are met, inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Solution and the Sample Solution in duplicate.
-
Record the chromatograms and integrate all peaks.
6. Calculation of Purity
The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The results from the purity analysis should be summarized in a clear and concise table.
| Sample ID | Retention Time of Main Peak (min) | Area of Main Peak | Total Area of All Peaks | Purity (%) |
| Standard | e.g., 10.5 | e.g., 5,000,000 | e.g., 5,050,000 | e.g., 99.0 |
| Sample 1 | e.g., 10.5 | e.g., 4,950,000 | e.g., 5,000,000 | e.g., 99.0 |
| Sample 2 | e.g., 10.6 | e.g., 4,800,000 | e.g., 4,900,000 | e.g., 98.0 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC purity analysis.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for determining the purity of this compound. The use of a base-deactivated C18 column and an acidic mobile phase ensures good peak shape and resolution from potential impurities. This method is suitable for routine quality control in pharmaceutical development and manufacturing environments. Method validation in accordance with ICH guidelines is recommended before implementation.
Application Notes and Protocols for the GC-MS Analysis of 1-(2-Chloroethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of 1-(2-Chloroethyl)piperidine hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the essential experimental protocols, data presentation, and expected outcomes for the identification, quantification, and impurity profiling of this compound, which is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Introduction
This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry. Its purity and the profile of any associated impurities are of paramount importance to ensure the safety and efficacy of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it an ideal method for the analysis of this volatile and semi-volatile compound.
This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific laboratory instrumentation and matrices.
Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible GC-MS results. As 1-(2-Chloroethyl)piperidine is a hydrochloride salt, it is non-volatile and requires conversion to its free base form for GC analysis.
Materials:
-
This compound sample
-
Methanol (GC grade)
-
Dichloromethane (GC grade)
-
Sodium hydroxide solution (1 M)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with inserts
Protocol:
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve the desired concentration range for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (from solid):
-
Accurately weigh approximately 10 mg of the this compound sample into a centrifuge tube.
-
Add 1 mL of deionized water and vortex to dissolve.
-
Add 1 mL of 1 M sodium hydroxide solution to the tube to neutralize the hydrochloride and liberate the free base. The pH should be >10.
-
Add 2 mL of dichloromethane to the tube.
-
Vortex vigorously for 1 minute to extract the free base into the organic layer.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the bottom organic layer (dichloromethane) to a clean autosampler vial.
-
Repeat the extraction step with an additional 2 mL of dichloromethane and combine the organic layers.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis. These may be adjusted to optimize separation and detection for the specific instrument being used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 80°C, hold for 2 minutesRamp: 15°C/min to 280°CHold: 5 minutes at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-400 amu |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| MS Detector | Quadrupole |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation and Analysis
Qualitative Analysis
The identification of 1-(2-Chloroethyl)piperidine is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The mass spectrum should exhibit a characteristic fragmentation pattern.
Table 1: Expected Retention Time and Mass Spectral Data
| Compound | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1-(2-Chloroethyl)piperidine | ~ 8.5 | 147/149 (due to 35Cl/37Cl isotopes) | 112, 98, 84, 70, 55 |
Note: The retention time is an approximation and will vary depending on the specific GC system and conditions.
Quantitative Analysis
Quantification is performed by creating a calibration curve from the analysis of the working standards. The peak area of the target compound in the sample is then used to determine its concentration based on the calibration curve.
Table 2: Example Calibration Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 758,991 |
| 100 | 1,520,345 |
| Correlation Coefficient (r²) | > 0.995 |
Impurity Profiling
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. Unknown peaks in the chromatogram can be tentatively identified by comparing their mass spectra to a spectral library (e.g., NIST).
Table 3: Potential Impurities and their Characteristics
| Potential Impurity | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Piperidine | ~ 3.2 | 85 | 84, 70, 56 |
| 1,2-Dichloroethane | ~ 2.5 | 98/100 | 62/64, 49/51 |
| N-Vinylpiperidine | ~ 5.8 | 111 | 96, 82, 68 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.
Logical Relationships in Data Analysis
The following diagram outlines the logical steps involved in the data analysis process, from initial data acquisition to the final report.
Step-by-step synthesis of raloxifene intermediate with 1-(2-Chloroethyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a key intermediate of Raloxifene, a selective estrogen receptor modulator (SERM). The synthesis involves the preparation of 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride and its subsequent use in a Friedel-Crafts acylation reaction.
Introduction
Raloxifene is a crucial pharmaceutical agent used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2] Its synthesis involves the construction of a substituted benzothiophene core, which is then acylated with a side chain bearing a piperidinyl ethoxy moiety. This protocol focuses on the preparation of the acylating agent, 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride, and its reaction with 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene to yield the direct precursor to Raloxifene.
Experimental Protocols
Part 1: Synthesis of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride
This procedure outlines the alkylation of a p-hydroxybenzoic acid derivative with 1-(2-chloroethyl)piperidine.
Materials:
-
Methyl p-hydroxybenzoate
-
1-bromo-2-chloroethane (as a precursor to 1-(2-chloroethyl)piperidine in some routes) or 1-(2-chloroethyl)piperidine hydrochloride
-
Potassium carbonate (K2CO3)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Alkylation: A mixture of methyl p-hydroxybenzoate, 1-bromo-2-chloroethane, and potassium carbonate is refluxed in acetone. This reaction yields methyl 4-(2-chloroethoxy)benzoate.
-
Piperidine Substitution: The resulting methyl 4-(2-chloroethoxy)benzoate is then reacted with piperidine to form methyl 4-[2-(1-piperidinyl)ethoxy]benzoate.
-
Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using sodium hydroxide in methanol.
-
Acidification: The reaction mixture is then acidified with hydrochloric acid to precipitate 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride.
Part 2: Synthesis of 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride
This protocol describes the conversion of the carboxylic acid to the more reactive acyl chloride.
Materials:
-
4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride
-
Thionyl chloride (SOCl2)
-
Methylene dichloride (DCM)
-
Pyridine
Procedure:
-
To a solution of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride (14.3 g, 0.05 mol) in methylene dichloride (400 mL) and pyridine (0.5 mL) at 25-35°C, add thionyl chloride (23.8 g, 0.20 mol) dropwise over 15-30 minutes under an argon atmosphere.
-
Stir the reaction mixture for 2 hours at 40-45°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and solvent under vacuum at 40°C to obtain the crude acid chloride hydrochloride salt.
Part 3: Friedel-Crafts Acylation to form the Raloxifene Intermediate
This final step involves the acylation of the benzothiophene core.
Materials:
-
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
-
4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride
-
Anhydrous aluminum chloride (AlCl3)
-
Methylene dichloride (DCM)
Procedure:
-
Dissolve the crude 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride in methylene dichloride (150 mL) and cool the solution to 0-10°C.
-
Add 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (10.8 g, 0.04 mol) to the solution.
-
Add anhydrous aluminum chloride (37.0 g, 0.28 mol) portion-wise over 30 minutes, maintaining the temperature between 0-10°C.
-
Allow the mixture to warm to 30°C and stir for 2 hours at 25-35°C.
-
The reaction progress can be monitored by TLC.[3]
-
Upon completion, the reaction is typically quenched, followed by workup and purification steps to isolate the desired intermediate, [6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-(2-piperidin-1-ylethoxy)phenyl]methanone.
Data Presentation
| Step | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Friedel-Crafts Acylation | 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, 4-(2-Chloro-ethoxy)-benzoyl chloride | Aluminum chloride | Dichloromethane | 0-5 | 2 | - | - | [3] |
| Piperidine Substitution | [4-(2-Chloro-ethoxy)-phenyl]-[6-methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophen-3-yl]-methanone, Piperidine | - | DMF | 80-85 | 4 | - | - | [3] |
| Friedel-Crafts Acylation | Compound 3, Compound 4 | Mo(CO)6 | Dichloromethane | 5 | 3 | 95.2 | 99.1 | [4] |
| Friedel-Crafts Acylation | Compound 3, Compound 4 | Mo(CO)6 | 1,2-dichloroethane | 10 | 2 | 97.1 | 98.3 | [4] |
| Friedel-Crafts Acylation | Compound 3, Compound 4 | Mo(CO)6 | Dichloromethane | 20 | 0.5 | 96.6 | 98.1 | [4] |
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for the Raloxifene intermediate.
Experimental Workflow
Caption: Experimental workflow for the Friedel-Crafts acylation step.
References
- 1. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. CN103664869A - Synthetic method of raloxifene intermediate - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of Primary Amines with 1-(2-Chloroethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the derivatization of primary amines using 1-(2-Chloroethyl)piperidine hydrochloride. This process, a cornerstone in medicinal chemistry, facilitates the introduction of the 2-(piperidin-1-yl)ethyl moiety onto a primary amine, a common structural motif in numerous pharmacologically active compounds. These application notes detail the reaction mechanism, comprehensive experimental protocols for both aliphatic and aromatic primary amines, and methods for the purification and characterization of the resulting secondary amine products.
Introduction
The N-alkylation of primary amines with this compound is a robust and versatile method for the synthesis of N-(2-(piperidin-1-yl)ethyl) substituted compounds. The piperidine ring is a key pharmacophore found in a wide array of pharmaceuticals, contributing to desirable pharmacokinetic and pharmacodynamic properties. This compound serves as a readily available and reactive building block for introducing this valuable scaffold.
This derivatization is particularly relevant in drug development for the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a key intermediate in the synthesis of drugs such as the antitussive Cloperastine, the antispasmodic Pitofenone, and the selective estrogen receptor modulator Raloxifene.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the primary amine acts as the nucleophile.
Reaction Principle and Mechanism
The fundamental reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of the chloroethyl group of 1-(2-Chloroethyl)piperidine. The chlorine atom, being a good leaving group, is displaced, resulting in the formation of a new carbon-nitrogen bond.
Since the starting material is a hydrochloride salt and the reaction itself generates an equivalent of hydrochloric acid (HCl), the presence of a base is crucial. The base neutralizes the HCl, preventing the protonation of the primary amine nucleophile, which would otherwise render it unreactive.[4]
General Reaction Scheme:
Caption: General reaction scheme for the N-alkylation of a primary amine.
Experimental Protocols
The following protocols provide general procedures for the derivatization of aliphatic and aromatic primary amines. Optimization of reaction conditions such as temperature, reaction time, and choice of base and solvent may be necessary for specific substrates.
Protocol for Derivatization of Aliphatic Primary Amines
This protocol is based on established principles of nucleophilic substitution reactions for similar substrates.[4]
Materials:
-
This compound
-
Aliphatic primary amine
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI) (optional, as a catalyst)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aliphatic primary amine (1.0 eq), this compound (1.1 eq), potassium carbonate (2.5 eq), and potassium iodide (0.1 eq, optional).
-
Add a sufficient volume of DMF to dissolve the reactants (typically a concentration of 0.1-0.5 M).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-substituted piperidine derivative.
Protocol for Derivatization of Aromatic Primary Amines (Anilines)
This protocol is adapted from procedures for the N-alkylation of anilines with similar chloroethylamines.[4]
Materials:
-
This compound
-
Substituted or unsubstituted aniline
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a sealed tube or pressure vessel, combine the aniline (1.0 eq), this compound (1.2 eq), and DIPEA (3.0 eq) or K₂CO₃ (2.5 eq).
-
Add acetonitrile or DMF as the solvent.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous phase with additional dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue via flash column chromatography to afford the desired product.
Data Presentation
The following table summarizes typical experimental conditions for the N-alkylation of amines with this compound, extrapolated from reactions with secondary amines and other nucleophiles. Yields are highly substrate-dependent.
| Amine Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aliphatic (Primary) | K₂CO₃ | DMF | 80 - 100 | 4 - 24 | 60 - 90 |
| Aromatic (Primary) | DIPEA / K₂CO₃ | ACN / DMF | 100 - 120 | 12 - 48 | 50 - 85 |
| Secondary (e.g., Piperazine) | K₂CO₃ | Ethanol | Reflux | 4 | Not specified[5] |
Experimental Workflow
The diagram below outlines the typical sequence of steps from reaction setup to product purification for the derivatization of a primary amine with this compound.
Caption: A typical workflow for synthesis and purification.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive primary amine (protonated) - Insufficient temperature or reaction time - Low reactivity of the primary amine | - Ensure sufficient amount of base is used (2.5-3.0 eq) - Increase temperature and/or reaction time - For poorly nucleophilic amines, consider using NaH as a stronger base in an aprotic solvent like DMF or THF. Add a catalytic amount of KI. |
| Formation of dialkylated product | - Stoichiometry of reactants | - Use a slight excess of the primary amine relative to this compound. |
| Difficult purification | - Presence of unreacted starting materials or byproducts | - Optimize the reaction to go to completion. - Adjust the polarity of the eluent system for column chromatography. |
Conclusion
The derivatization of primary amines with this compound is a valuable synthetic transformation for accessing a diverse range of N-substituted piperidine-containing molecules. The protocols and data presented herein provide a comprehensive guide for researchers in the successful execution of this reaction, enabling the synthesis of key intermediates for drug discovery and development. Careful control of stoichiometry and reaction conditions is essential for achieving high yields and purity of the desired products.
References
- 1. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Large-scale synthesis of 1-(2-Chloroethyl)piperidine hydrochloride for pharmaceutical use
An Application Note and Protocol for the Large-Scale Synthesis of 1-(2-Chloroethyl)piperidine Hydrochloride for Pharmaceutical Use
Introduction
This compound (CAS No. 2008-75-5) is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its molecular structure serves as a versatile building block for various therapeutic agents, including antihistamines like Clemastine, anti-inflammatory drugs, and anti-tumor agents such as Cyclophosphamide.[1][3] It is also a key precursor for pharmaceuticals such as fenpiverinium bromide, cloperastine, and pitofenone.[4][5] Given its importance, the development of a robust, scalable, and high-purity synthesis process is paramount for the pharmaceutical industry.[6] This document provides detailed protocols for the large-scale synthesis, purification, and quality control of this compound, intended for researchers, scientists, and drug development professionals. The primary synthesis route discussed involves the chlorination of 2-Piperidinoethanol using thionyl chloride.[6]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | References |
| CAS Number | 2008-75-5 | [4][5] |
| Molecular Formula | C₇H₁₅Cl₂N | [7] |
| Molecular Weight | 184.11 g/mol | [2][8] |
| Appearance | Colorless to beige or white crystalline powder | [4][9] |
| Melting Point | 228-235 °C | [8][10] |
| Solubility | Soluble in water | [8][9] |
Synthesis Pathway and Mechanism
The most common and efficient synthesis of this compound involves a two-step process starting from piperidine, or a one-step process from 2-Piperidinoethanol. The latter is often preferred for its directness.
-
Formation of 2-Piperidinoethanol : Piperidine is reacted with 2-chloroethanol, typically in a solvent like toluene, to produce 2-Piperidinoethanol.[1][5]
-
Chlorination with Thionyl Chloride : The hydroxyl group of 2-Piperidinoethanol is subsequently replaced by a chlorine atom using a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction is typically performed in a solvent such as chloroform.[4][6] The reaction is exothermic and requires careful temperature control.[6] The final product precipitates as the hydrochloride salt.
The fundamental reaction is a nucleophilic substitution where the hydroxyl group is converted into a better leaving group by thionyl chloride, which is then displaced by the chloride ion.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Piperidinoethanol
This protocol details the chlorination of 2-Piperidinoethanol (also known as N-hydroxyethylpiperidine).
Materials and Reagents:
-
2-Piperidinoethanol
-
Thionyl chloride (SOCl₂)
-
Chloroform (anhydrous)
-
Ethanol (for recrystallization)
-
Ice bath
Procedure:
-
In a suitable glass-lined reactor equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 2-Piperidinoethanol (e.g., 1 mole equivalent) in anhydrous chloroform (e.g., 2.5 mL per mL of starting material).[4][5]
-
Cool the reactor contents to 0-5 °C using an ice bath.[4][5]
-
Slowly add thionyl chloride (e.g., 1.1-1.2 mole equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction.[6]
-
After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux.[4][5]
-
Maintain the reflux for approximately 3 hours, monitoring the reaction progress by a suitable method (e.g., TLC).[4][5]
-
Upon completion, cool the mixture to room temperature. A crystalline precipitate of the product should form.[4][5]
-
Remove the solvent by distillation under reduced pressure to facilitate further precipitation.[4][5]
Protocol 2: Purification by Recrystallization
High purity (typically >99%) is essential for pharmaceutical intermediates.[6] Recrystallization is the standard method for purifying the crude product.
Materials and Reagents:
Procedure:
-
Transfer the crude solid product to a clean flask.
-
Add a minimal amount of a suitable solvent, such as ethanol, and heat the mixture gently until the solid completely dissolves.[4][5]
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.[11]
-
To maximize the yield, further cool the flask in an ice bath.[11]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.[11]
-
Dry the purified product under a vacuum at a controlled temperature to remove residual solvent. The loss on drying should be minimal (e.g., <1.0%).
Data Summary
The following tables summarize key quantitative data related to the synthesis and quality control of the final product.
Table 1: Reaction Parameters and Yield
| Parameter | Value | References |
| Starting Material | 2-Piperidinoethanol | [4][6] |
| Reagent | Thionyl Chloride | [4][5][6] |
| Solvent | Chloroform | [4][5] |
| Reaction Time | 3 hours (reflux) | [4][5] |
| Reported Yield | 85% | [4][5] |
Table 2: Quality Specifications for Pharmaceutical Use
| Parameter | Specification | References |
| Assay | 98.0 - 102.0% | |
| Purity Standard | ≥99% | [6] |
| Melting Point | 228-235 °C | [10] |
| Loss on Drying | ≤ 1.0% | |
| Appearance | White to off-white crystalline powder | [9] |
Process Workflow and Diagrams
The logical flow of the synthesis and purification process is critical for scaling up production.
Caption: Figure 1: Synthesis and Purification Workflow
Safety Considerations
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity : The compound is classified as fatal if swallowed.[7][8]
-
Corrosivity : It causes severe skin burns and eye damage.[7][8]
-
Handling : All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Reagents : Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It must be handled with extreme care in an anhydrous environment.
References
- 1. N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers [shreeganeshchemical.com]
- 2. This compound-2008-75-5 [ganeshremedies.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 2008-75-5 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
- 7. Piperidine, 1-(2-chloroethyl)-, hydrochloride | C7H15Cl2N | CID 74826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 2008-75-5 [amp.chemicalbook.com]
- 9. shreegayatrichemicals.com [shreegayatrichemicals.com]
- 10. B22985.30 [thermofisher.cn]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Chloroethyl)piperidine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chloroethyl)piperidine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and purification challenges.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction: The conversion of 2-piperidinoethanol to the final product may not have reached completion. | - Monitor the reaction progress using an appropriate analytical method (e.g., TLC, GC-MS) to ensure the disappearance of the starting material. - Ensure the reaction is stirred efficiently and heated for a sufficient duration as per the protocol. |
| Suboptimal Temperature Control: The reaction of 2-piperidinoethanol with thionyl chloride is exothermic. Poor temperature control can lead to side reactions. | - Add thionyl chloride dropwise to the solution of 2-piperidinoethanol while maintaining a low temperature using an ice bath.[1] - After the initial addition, allow the reaction to proceed at the temperature specified in the protocol (e.g., room temperature or reflux). | |
| Moisture in Reagents or Glassware: Thionyl chloride reacts vigorously with water, which can consume the reagent and introduce impurities. The product is also hygroscopic. | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Handle hygroscopic starting materials and the final product in a dry environment (e.g., under an inert atmosphere). | |
| Presence of Impurities in the Final Product | Unreacted 2-piperidinoethanol: The reaction may not have gone to completion, leaving residual starting material. | - Increase the reaction time or slightly increase the molar ratio of thionyl chloride. - Purify the final product by recrystallization, typically from ethanol or an ethanol/ether mixture, to remove the more polar starting material.[1][2] |
| Formation of 1,2-dipiperidinoethane dihydrochloride: The product, 1-(2-Chloroethyl)piperidine, can react with the starting material, 2-piperidinoethanol, or another molecule of itself to form a dimeric impurity. | - Use a slight excess of thionyl chloride to ensure all the 2-piperidinoethanol is converted to the desired product. - Maintain a low reaction temperature during the addition of thionyl chloride to minimize the rate of this side reaction. - Optimize the purification process, as the dimer will have different solubility properties than the desired product. | |
| Product is a Gummy or Oily Solid Instead of Crystalline Powder | Presence of Solvent Residues: Incomplete removal of the reaction solvent (e.g., chloroform, toluene) or the recrystallization solvent (ethanol). | - Ensure the product is thoroughly dried under vacuum after filtration and recrystallization. |
| Hygroscopic Nature of the Product: The product has absorbed moisture from the atmosphere. | - Handle the final product in a dry atmosphere (e.g., a glove box or under a stream of nitrogen). - Store the product in a tightly sealed container with a desiccant. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method is the reaction of 2-piperidinoethanol (also known as N-(2-hydroxyethyl)piperidine) with thionyl chloride (SOCl₂).[3] This reaction is typically carried out in a suitable solvent like chloroform or toluene.[1][4]
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The main potential side reactions include:
-
Incomplete reaction: Leaving unreacted 2-piperidinoethanol in the final product.
-
Dimerization: The formation of 1,2-dipiperidinoethane dihydrochloride through the reaction of the product with unreacted starting material or another molecule of the product.
-
Reactions with water: If moisture is present, thionyl chloride will be consumed, and other side products may form.
Q3: How can I control the exothermic reaction between 2-piperidinoethanol and thionyl chloride?
A3: It is crucial to control the reaction temperature, especially during the initial mixing of the reactants. This is typically achieved by dissolving the 2-piperidinoethanol in a solvent and adding the thionyl chloride dropwise while cooling the reaction vessel in an ice bath.[1]
Q4: What is the best way to purify the final product?
A4: Recrystallization is the most common purification method for this compound. Ethanol or a mixture of ethanol and diethyl ether are frequently used solvents for this purpose.[1][2]
Q5: My final product is off-white or yellowish. Is this normal, and how can I decolorize it?
A5: While the pure compound is a white to off-white crystalline solid, a slight discoloration can occur due to minor impurities. If the purity is not acceptable for your application, you can try to decolorize it by adding a small amount of activated charcoal to the solution during the recrystallization process, followed by hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q6: How should I store this compound?
A6: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from moisture.
Experimental Protocols
Synthesis of this compound from 2-Piperidinoethanol and Thionyl Chloride
Method 1: Using Chloroform as a Solvent
-
Dissolve 2-piperidinoethanol (1 equivalent) in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (a slight excess, e.g., 1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction for completion using a suitable analytical technique (e.g., TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from absolute ethanol or an ethanol/ether mixture to obtain pure this compound.[1][2]
Method 2: Using Toluene as a Solvent
-
In a reaction flask, combine 2-piperidinoethanol (1 equivalent) and toluene.
-
Heat the mixture to approximately 75 °C.
-
Add thionyl chloride (a slight excess) dropwise to the heated solution.
-
After the addition, continue to reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid by filtration and wash it with a small amount of cold toluene.
-
Further purify the product by recrystallization from absolute ethanol.
Quantitative Data
| Parameter | Method 1 (Chloroform) | Method 2 (Toluene) | Reference |
| Yield | ~85% | ~59-70% | [1] |
| Melting Point | 228-232 °C | 229-233 °C | |
| Purity (Assay) | >98% | >98% |
Visualizations
References
Technical Support Center: Optimizing N-alkylation with 1-(2-Chloroethyl)piperidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of various nucleophiles with 1-(2-Chloroethyl)piperidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the N-alkylation reaction with this compound?
A1: The base serves two critical functions in this reaction. First, it neutralizes the hydrochloride salt of the reagent, liberating the free and reactive 1-(2-chloroethyl)piperidine. Second, it scavenges the hydrochloric acid (HCl) that is generated as a byproduct during the nucleophilic substitution reaction. This is crucial because the generated HCl can protonate the nucleophile or the starting piperidine, rendering them unreactive and halting the reaction.[1]
Q2: How do I choose the appropriate base for my reaction?
A2: The choice of base is critical and depends on the nucleophilicity and stability of your substrate.[1]
-
For robust nucleophiles (e.g., primary/secondary amines, phenols): Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used and effective.[2] They are cost-effective but may lead to slower reaction rates compared to stronger bases.[3]
-
For less reactive or sensitive substrates: A stronger, non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can be beneficial.[1][4]
-
To avoid side reactions: Weaker bases like sodium bicarbonate (NaHCO₃) are sometimes preferred to minimize the formation of byproducts, although this may require longer reaction times or higher temperatures.[5]
Q3: What are the most common side products in this alkylation, and how can they be minimized?
A3: The most common side product is the formation of a quaternary ammonium salt. This occurs when the desired tertiary amine product is further alkylated by another molecule of 1-(2-chloroethyl)piperidine.[1] To minimize this:
-
Control Stoichiometry: Avoid using a large excess of the alkylating agent. A 1:1 to 1.1:1 ratio of nucleophile to this compound is a good starting point.[4]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture helps to maintain its low concentration, reducing the likelihood of a second alkylation event.[4]
-
Lower Reaction Temperature: Running the reaction at the lowest feasible temperature can help control the rate of the over-alkylation reaction.[1]
Q4: How does the choice of solvent affect the reaction outcome?
A4: The solvent plays a significant role in reactant solubility and reaction rate.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), acetonitrile (ACN), and acetone are excellent choices.[3][4] They generally provide good solubility for the reactants and the inorganic bases commonly used.
-
Chlorinated Solvents: Dichloromethane (DCM) can also be used, particularly with organic bases like DIPEA.[6]
-
Protic Solvents: Alcohols like ethanol can be used, but they may compete with the nucleophile if the substrate is not sufficiently reactive.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficiently strong or insufficient amount of base: The reaction mixture is acidic, deactivating the nucleophile.[1] 2. Low reaction temperature: The activation energy for the reaction is not being met. 3. Poor solubility of reactants: Reagents are not able to interact effectively in the solution.[7] 4. Poor leaving group: The chloride is not being displaced efficiently. | 1. Switch to a stronger base (e.g., from NaHCO₃ to K₂CO₃) or increase the equivalents of base to at least 2.5-3.0 to neutralize both the HCl salt and the generated HCl. 2. Gradually increase the reaction temperature while monitoring the reaction by TLC or LC-MS for product formation and potential decomposition.[3] 3. Change to a more suitable solvent like DMF or ACN to ensure all reagents are fully dissolved.[7] 4. Add a catalytic amount of sodium or potassium iodide (NaI or KI). The iodide will displace the chloride in situ to form the more reactive 1-(2-iodoethyl)piperidine, which will accelerate the reaction. |
| Formation of Quaternary Ammonium Salt Byproduct | 1. High concentration of the alkylating agent. 2. Prolonged reaction time at elevated temperatures. [3] | 1. Use the nucleophile in slight excess or add the this compound portion-wise or via syringe pump.[4] 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Lowering the reaction temperature can also help.[3] |
| Product is Water-Soluble and Difficult to Extract | The product is likely in its protonated (salt) form. | During the aqueous work-up, neutralize the aqueous layer with a base like sodium carbonate or sodium bicarbonate to deprotonate the product, making it more soluble in organic solvents for extraction. |
| Reaction is Messy with Multiple Side Products | 1. Reaction temperature is too high, leading to decomposition of starting materials or product. 2. The chosen base is reacting with the solvent or starting materials. | 1. Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.[3] 2. Ensure the chosen base is compatible with the solvent and other reactants at the reaction temperature. For instance, strong bases can react with solvents like DMF at high temperatures.[3] |
Data Presentation
Table 1: Representative Reaction Conditions for O-Alkylation of Phenols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Paeonol | K₂CO₃ (3.0 eq.) | Acetone | Reflux | 12 | ~70-80% (estimated) | [8] |
| Substituted Phenol | K₂CO₃ (1.0 eq.) | Methanol | Room Temp | Varies | 60-99% | [2] |
Table 2: General Parameters for N-Alkylation of Amines
| Parameter | Condition | Rationale & Considerations |
| Stoichiometry | Nucleophile:Alkylating Agent (1:1 to 1.1:1) | Minimizes the formation of quaternary ammonium salts.[4] |
| Base | K₂CO₃, DIPEA, TEA (2.5-3.0 eq.) | Must be sufficient to neutralize the HCl salt and the HCl generated. The choice depends on substrate reactivity.[1] |
| Solvent | ACN, DMF, Acetone | Polar aprotic solvents are generally effective. Ensure all reactants are soluble.[7] |
| Temperature | Room Temperature to 80°C | Substrate-dependent. Start at a lower temperature and increase if the reaction is slow.[3] |
| Catalyst (Optional) | NaI or KI (0.1 eq.) | Useful for accelerating the reaction, especially with the less reactive chloro-reagent. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
This protocol describes a general method for the N-alkylation of a secondary amine with this compound.
Materials:
-
Secondary amine (1.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)
-
Potassium Iodide (KI) (0.1 eq., optional)
-
Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 eq.), potassium carbonate (2.5 eq.), and potassium iodide (0.1 eq.).
-
Add a sufficient volume of anhydrous ACN or DMF to dissolve the reactants (a concentration of 0.1-0.5 M is typical).
-
Stir the suspension and add this compound (1.1 eq.) in one portion.
-
Heat the reaction mixture to 60-80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel if necessary.[9]
Protocol 2: O-Alkylation of a Phenol (based on Paeonol alkylation)
This protocol outlines the O-alkylation of a phenolic substrate.
Materials:
-
Phenolic compound (e.g., Paeonol) (1.0 eq.)
-
This compound (1.5 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq.)
-
Anhydrous Acetone
Procedure:
-
In a round-bottom flask, combine the phenolic compound (1.0 eq.) and potassium carbonate (3.0 eq.) in anhydrous acetone (to make a ~0.1 M solution).
-
Add this compound (1.5 eq.) to the suspension.
-
Heat the mixture to reflux and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and quench with water.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.[8]
Mandatory Visualizations
Caption: General experimental workflow for N-alkylation.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Hypothetical signaling pathway of a drug synthesized.
References
Technical Support Center: Purifying 1-(2-Chloroethyl)piperidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of 1-(2-Chloroethyl)piperidine hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial or crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 2-piperidinoethanol, and byproducts from side reactions. Given that the compound is synthesized from 2-piperidinoethanol and thionyl chloride, residual starting material and potential sulfur-containing byproducts may be present.[1] Additionally, due to its hygroscopic nature, water can be a significant impurity.[2][3] Degradation products, such as those resulting from hydrolysis of the chloroethyl group, may also be present, especially if the material has been stored improperly.[2]
Q2: What is the most effective method for purifying this compound?
A2: Recrystallization is the most commonly cited and effective method for purifying this compound.[1][4] This technique is well-suited for removing small amounts of impurities from a solid compound. The choice of solvent is critical for successful recrystallization.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Suitable solvents for recrystallization of similar hydrochloride salts include ethanol, isopropanol, or a mixture of methanol and diethyl ether.[4] For a structurally related compound, 1-(2-chloroethyl)pyrrolidine hydrochloride, anhydrous ethanol was used successfully for recrystallization.[5] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q4: My purified product is an oil and will not crystallize. What should I do?
A4: The presence of an oily product that fails to crystallize often indicates the presence of residual solvent or significant impurities.[4] Ensure that all solvents have been thoroughly removed under a high vacuum. If the product still remains an oil, further purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.[4]
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and identifying impurities.[6] A non-aqueous acid-base titration can also be used to determine the assay of the hydrochloride salt.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Possible Cause | Recommended Action |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent at low temperatures. | Select a solvent in which the compound has lower solubility at room temperature. Alternatively, use a solvent mixture and adjust the ratio to decrease solubility. Placing the solution in an ice bath can help maximize crystal yield.[4] |
| Too much solvent was used during recrystallization. | After dissolving the compound in the minimum amount of hot solvent, allow the solution to cool slowly. If no crystals form, you can try to carefully evaporate some of the solvent and cool again. | |
| Product Appears Discolored | Presence of colored impurities. | Consider adding a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool. |
| Inconsistent Melting Point | The sample is still impure or contains residual solvent. | Repeat the recrystallization process. Ensure the purified crystals are thoroughly dried under a vacuum to remove any remaining solvent. A broad melting point range typically indicates the presence of impurities. |
| Product Degrades During Purification | The compound is sensitive to heat or incompatible with the chosen solvent. | Avoid prolonged heating during recrystallization. Ensure the solvent is free of reactive impurities. This compound is incompatible with strong bases, so ensure the purification conditions are neutral or acidic.[2][3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the general procedure for purifying this compound by recrystallization.
-
Solvent Selection: Begin by selecting a suitable solvent or solvent system. Good starting points are ethanol, isopropanol, or a mixture of methanol and diethyl ether.[4] The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.[4]
-
Cooling and Crystallization: Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools. To maximize the yield of crystals, the flask can be subsequently placed in an ice bath.[4]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of the solvent.
Quantitative Data Summary for Recrystallization Solvents
| Solvent/Solvent System | Typical Temperature Range (°C) | Expected Purity | Notes |
| Ethanol | Room Temperature to ~78°C | >98% | A commonly used and effective solvent for hydrochloride salts.[4] |
| Isopropanol | Room Temperature to ~82°C | >98% | Another good option for recrystallization.[4] |
| Methanol/Diethyl Ether | Room Temperature to ~40-60°C | >98% | The ratio can be adjusted to achieve optimal solubility characteristics. |
| Anhydrous Ethanol | Room Temperature to ~78°C | >99% | Used for similar compounds and can be effective in preventing hydrolysis.[5] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Managing exothermic reactions in the synthesis of 1-(2-Chloroethyl)piperidine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for managing the exothermic reaction during the synthesis of 1-(2-Chloroethyl)piperidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exothermic reaction in the synthesis of this compound?
The primary cause of the strong exothermic reaction is the reaction between the hydroxyl group of an alcohol, such as 2-Piperidinoethanol, and thionyl chloride (SOCl₂). This reaction is highly reactive and releases a significant amount of heat.[1][2][3]
Q2: What are the potential hazards associated with an uncontrolled exothermic reaction in this synthesis?
An uncontrolled exothermic reaction can lead to a rapid increase in temperature and pressure within the reaction vessel. This can cause the solvent to boil vigorously, potentially leading to a loss of containment, splashing of corrosive materials, and the release of toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2][3] Thionyl chloride itself is corrosive and toxic, and its vapors are a lachrymator.[3]
Q3: What are the recommended methods for controlling the temperature during the addition of thionyl chloride?
The most common method for controlling the temperature is the slow, dropwise addition of thionyl chloride to the solution of the starting material (e.g., 2-Piperidinoethanol) while cooling the reaction vessel in an ice bath.[1][4] This allows for the dissipation of heat as it is generated, preventing a dangerous temperature spike.
Q4: Can this synthesis be performed without a cooling bath?
While some procedures involve adding thionyl chloride at room temperature or even elevated temperatures, this is generally done after an initial controlled addition at a lower temperature or with very slow addition rates.[4][5] For laboratory-scale synthesis, initiating the reaction without a cooling bath is not recommended due to the high reactivity of thionyl chloride.[2][3][6]
Q5: What are the signs of a runaway reaction, and what should I do if one occurs?
Signs of a runaway reaction include a rapid and uncontrolled increase in temperature, a sudden increase in pressure, vigorous and uncontrollable boiling of the solvent, and the evolution of large amounts of gas. If you suspect a runaway reaction, the immediate priority is personal safety. If it is safe to do so, remove the heating source (if any) and enhance cooling. However, the primary response should be to evacuate the immediate area and follow your institution's emergency procedures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid, uncontrolled temperature increase upon thionyl chloride addition. | Thionyl chloride was added too quickly. | Stop the addition immediately. Ensure the cooling bath is effectively cooling the reaction vessel. Resume addition at a much slower rate once the temperature is under control. |
| Inadequate cooling. | Ensure the reaction flask is sufficiently submerged in the cooling bath (e.g., ice-water slurry). Stir the reaction mixture efficiently to ensure uniform temperature distribution. | |
| Excessive fuming from the reaction vessel. | The reaction is too vigorous, leading to the release of HCl and SO₂ gas. | In addition to controlling the temperature, ensure the reaction is conducted in a well-ventilated fume hood. Consider using a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize acidic gases. |
| Reaction with moisture in the air.[3] | Use dry glassware and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[5] | |
| Low yield of the final product. | Incomplete reaction. | Ensure the reaction is allowed to proceed for the recommended time after the addition of thionyl chloride, often with gentle heating or reflux.[4][5] |
| Loss of product during workup. | Follow the purification protocol carefully. Recrystallization from a suitable solvent like ethanol is a common method for purification.[4] | |
| Side reactions due to poor temperature control. | Maintain the recommended temperature range throughout the addition of thionyl chloride to minimize the formation of byproducts. | |
| Product is discolored or appears impure. | The reaction temperature was too high, leading to decomposition or side reactions. | Improve temperature control during the synthesis. |
| Inadequate purification. | Ensure thorough recrystallization of the crude product to remove impurities.[4] |
Experimental Protocols
Synthesis of this compound from 2-Piperidinoethanol
This protocol is a generalized procedure based on common laboratory methods.[1][4]
Materials:
-
2-Piperidinoethanol
-
Thionyl chloride (SOCl₂)
-
Chloroform (or another suitable solvent)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Piperidinoethanol in chloroform.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Gently heat the mixture to reflux for a specified period (e.g., 2-3 hours) to ensure the reaction goes to completion.[4]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Recrystallize the resulting solid residue from absolute ethanol to obtain the purified this compound.[4]
Quantitative Data Summary
| Parameter | Value | Source |
| Yield | 59.2% - 85% | [4] |
| Melting Point | 229-233 °C | [4] |
| Purity | >99% (after recrystallization) | [1] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Key reaction pathway and safety controls.
References
Technical Support Center: Purification of Synthesized Products from 2-Piperidinoethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-piperidinoethanol from their synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2-piperidinoethanol that are relevant for its removal?
A1: Understanding the physical properties of 2-piperidinoethanol is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.
| Property | Value | References |
| Appearance | White to pale yellow crystalline low melting solid or colorless to light brown clear liquid.[1][2] | |
| Molecular Weight | 129.2 g/mol [2][3] | |
| Boiling Point | 234 °C at 760 mmHg[1][2] | |
| Melting Point | 38-40 °C[2][4] | |
| Solubility | Very soluble in water.[1][3] Soluble in organic solvents like chloroform, methanol, and alcohol.[2][3] | |
| pKa | ~15.15 (predicted for the hydroxyl proton)[2][5] |
Q2: How can I remove water-soluble 2-piperidinoethanol from my organic product?
A2: Due to its high water solubility, an aqueous wash or an acid-base extraction are effective methods for removing 2-piperidinoethanol from a reaction mixture dissolved in an organic solvent.
Q3: What is the principle behind using acid-base extraction to remove 2-piperidinoethanol?
A3: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their different acid-base properties.[6] 2-Piperidinoethanol possesses a basic piperidine nitrogen. By washing the organic reaction mixture with an aqueous acidic solution (e.g., dilute HCl), the basic nitrogen of 2-piperidinoethanol is protonated, forming a water-soluble salt. This salt will partition into the aqueous layer, which can then be separated from the organic layer containing your desired product.
Q4: My desired product is also basic. Can I still use acid-base extraction?
A4: If your product is also basic, a simple acid wash will not be selective. In this scenario, other purification methods such as column chromatography or distillation should be considered.
Q5: When is distillation a suitable method for removing 2-piperidinoethanol?
A5: Distillation is a viable purification technique when there is a significant difference in the boiling points between your desired product and 2-piperidinoethanol (Boiling Point: 234 °C).[1][2] If your product has a much lower or higher boiling point, fractional distillation under atmospheric or reduced pressure can effectively separate the components. This method is particularly useful for large-scale purifications.
Q6: Can I use recrystallization to purify my solid product from 2-piperidinoethanol?
A6: Yes, recrystallization can be an effective method if your desired product is a solid with different solubility characteristics than 2-piperidinoethanol. The principle of recrystallization relies on the higher solubility of a compound in a hot solvent and its lower solubility upon cooling, allowing for the formation of pure crystals.[7][8] Since 2-piperidinoethanol is a low melting solid, it may remain in the mother liquor as an impurity upon cooling.
Troubleshooting Guides
Issue 1: Emulsion formation during acid-base extraction.
Cause: High concentration of reactants, vigorous shaking, or the presence of surfactants can lead to the formation of an emulsion, which is a stable mixture of two immiscible liquids.
Solution:
-
Break the emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.
-
Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: In some cases, filtering the mixture through a pad of celite can help break the emulsion.
Issue 2: Product loss during aqueous washes.
Cause: If your product has some water solubility, it may partition into the aqueous layer along with the 2-piperidinoethanol, leading to a lower yield.
Solution:
-
Back-extraction: After the initial extraction, wash the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Minimize water volume: Use the minimum amount of aqueous solution necessary for the extraction.
-
Use brine: Washing with brine instead of deionized water can decrease the solubility of some organic compounds in the aqueous phase.
Issue 3: Incomplete removal of 2-piperidinoethanol by extraction.
Cause: Insufficient mixing, incorrect pH of the aqueous wash, or an insufficient volume of the aqueous phase can lead to incomplete removal.
Solution:
-
Ensure proper mixing: Shake the separatory funnel for a sufficient amount of time to allow for complete partitioning.
-
Check pH: Ensure the aqueous acidic solution is acidic enough to fully protonate the 2-piperidinoethanol.
-
Repeat the extraction: Perform multiple extractions with smaller volumes of the aqueous solution for a more efficient removal.
Experimental Protocols
Protocol 1: Acid-Base Extraction Workflow
This protocol outlines the general steps for removing 2-piperidinoethanol from a reaction mixture in an organic solvent.
Caption: A generalized workflow for the removal of 2-piperidinoethanol using acid-base extraction.
Protocol 2: Decision-Making for Purification Strategy
This diagram provides a logical approach to selecting the most suitable purification method.
Caption: A decision tree to guide the selection of an appropriate purification method.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 2-Piperidineethanol CAS#: 1484-84-0 [m.chemicalbook.com]
- 3. 2-Piperidineethanol, 95% | Fisher Scientific [fishersci.ca]
- 4. 2-Piperidineethanol | 1484-84-0 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. praxilabs.com [praxilabs.com]
Stability issues of 1-(2-Chloroethyl)piperidine hydrochloride in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 1-(2-Chloroethyl)piperidine hydrochloride in solution. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to protect the compound from moisture as it is hygroscopic.[1][3][4] For long-term storage, consider placing the sealed container inside a desiccator.[3]
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents and bases.[1][4] Contact with these substances should be avoided to prevent chemical reactions that could lead to degradation.
Q3: What is the primary degradation pathway for this compound in solution?
A3: The primary degradation pathway is believed to be an intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[1][5] This intermediate is susceptible to attack by nucleophiles, such as water, leading to hydrolysis and the formation of byproducts.
Q4: How does the hygroscopic nature of this compound affect its stability in solution?
A4: The hygroscopic nature of this compound means it readily absorbs moisture from the atmosphere.[1][3] This absorbed water can accelerate degradation, particularly through hydrolysis of the chloroethyl group, especially when the compound is dissolved.[1]
Q5: What are the visual signs that the solid compound has absorbed moisture?
A5: The most common visual sign of moisture absorption is the formation of clumps or the caking of the powder.[3] An initially free-flowing crystalline powder may become sticky or form a solid mass.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results (e.g., variable reaction yields). | Degradation of the starting material due to improper storage or handling.[1][3] | Verify the purity of the this compound using an appropriate analytical method such as HPLC. If degradation is confirmed, use a fresh, properly stored batch of the compound. Handle the compound in a controlled, dry atmosphere (e.g., glovebox or under inert gas) to minimize moisture exposure during weighing and transfer.[3] |
| Formation of unexpected byproducts in reactions. | Use of a degraded starting material containing impurities.[1] The reactive aziridinium ion intermediate may have reacted with other nucleophiles present in the reaction mixture. | Characterize the unexpected byproducts to understand the impurity profile. Implement routine quality control checks on incoming batches of this compound. Consider the possibility of the intermediate reacting with your solvent or other reagents and adjust reaction conditions accordingly. |
| Difficulty in dissolving the compound or changes in solubility. | The compound may have absorbed a significant amount of moisture, changing its physical properties.[3] | For non-critical applications, you may try drying the material under a high vacuum. For sensitive applications, it is highly recommended to use a new, unopened container of the compound.[3] |
| pH of the solution changes over time. | Degradation of the compound can lead to the formation of acidic byproducts, such as hydrochloric acid from hydrolysis. | Prepare solutions fresh and use them promptly. If the solution needs to be stored, even for a short period, keep it at a low temperature (e.g., 2-8 °C) and protected from light. Buffer the solution to an optimal pH if compatible with the experimental setup. |
Degradation Pathway and Experimental Workflow
The primary degradation of this compound in aqueous solution involves the formation of a reactive aziridinium ion, which is then subject to nucleophilic attack by water.
References
Validation & Comparative
A Comparative Guide to Purity Validation of 1-(2-Chloroethyl)piperidine hydrochloride by Titration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of titration-based methods for validating the purity of 1-(2-Chloroethyl)piperidine hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We present experimental protocols and comparative data for the widely used non-aqueous acid-base titration and an alternative method, argentometric titration, alongside a brief discussion of chromatographic techniques.
Introduction
This compound (CEPH) is a critical building block in pharmaceutical manufacturing. Its purity is paramount to ensure the quality, safety, and efficacy of the final drug product. Titration offers a robust, cost-effective, and accurate method for routine quality control of CEPH. This guide compares the primary titration method with an alternative and discusses their suitability for different analytical needs.
Methods Overview
The purity of this compound is typically assessed by determining the percentage of the active substance. The two main titrimetric approaches are:
-
Non-Aqueous Acid-Base Titration: This is the most common method, assaying the basic piperidine nitrogen after freeing it from its hydrochloride salt.
-
Argentometric Titration: This method quantifies the ionic chloride content of the hydrochloride salt.
For a comprehensive purity profile, chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are often employed to identify and quantify specific impurities.
Experimental Protocols
Protocol 1: Non-Aqueous Acid-Base Titration
This method determines the total basic amine content.
Reagents and Equipment:
-
0.1 M Perchloric acid in glacial acetic acid
-
Glacial acetic acid
-
Acetic anhydride
-
Crystal violet indicator solution
-
Potassium hydrogen phthalate (primary standard)
-
Analytical balance
-
Burette (10 mL or 25 mL)
-
Magnetic stirrer
Procedure:
-
Standardization of 0.1 M Perchloric Acid:
-
Accurately weigh approximately 0.16 g of dried potassium hydrogen phthalate.
-
Dissolve in 20 mL of glacial acetic acid.
-
Add 2 drops of crystal violet indicator.
-
Titrate with the 0.1 M perchloric acid solution until the color changes from violet to blue-green.
-
Calculate the molarity of the perchloric acid solution.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.3 g of this compound into a 100 mL beaker.
-
Dissolve the sample in 25 mL of glacial acetic acid.
-
Add 5 mL of acetic anhydride.
-
Add 2 drops of crystal violet indicator.
-
Titrate with the standardized 0.1 M perchloric acid to the same blue-green endpoint.
-
-
Calculation:
Where:
-
V = Volume of perchloric acid consumed (mL)
-
M = Molarity of perchloric acid
-
W = Weight of the sample (g)
-
184.11 = Molecular weight of this compound
-
Protocol 2: Argentometric Titration (Mohr's Method)
This method determines the percentage of ionic chloride.
Reagents and Equipment:
-
0.1 M Silver nitrate solution
-
Potassium chromate indicator solution (5% w/v)
-
Sodium chloride (primary standard)
-
Deionized water
-
Analytical balance
-
Burette (25 mL or 50 mL)
-
Magnetic stirrer
Procedure:
-
Standardization of 0.1 M Silver Nitrate:
-
Accurately weigh approximately 0.1 g of dried sodium chloride.
-
Dissolve in 50 mL of deionized water.
-
Add 1 mL of potassium chromate indicator.
-
Titrate with the 0.1 M silver nitrate solution until a faint, permanent reddish-brown precipitate is formed.
-
Calculate the molarity of the silver nitrate solution.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.4 g of this compound into a 250 mL conical flask.
-
Dissolve in 50 mL of deionized water.
-
Add 1 mL of potassium chromate indicator.
-
Titrate with the standardized 0.1 M silver nitrate solution to the same endpoint.
-
-
Calculation:
Where:
-
V = Volume of silver nitrate consumed (mL)
-
M = Molarity of silver nitrate
-
W = Weight of the sample (g)
-
35.45 = Atomic weight of chlorine
-
Comparative Data
The following table summarizes hypothetical results from the analysis of a single batch of this compound using different methods.
| Parameter | Non-Aqueous Titration | Argentometric Titration | HPLC-UV | GC-MS |
| Principle | Acid-Base Neutralization | Precipitation | Chromatography | Chromatography/Mass Spec |
| Determines | Total Basic Amine | Ionic Chloride | Purity & Impurities | Volatile Impurities |
| Assay Value (%) | 99.2% | 19.1% (Ionic Cl) | 99.3% (Main Peak) | N/A |
| Precision (RSD) | < 0.5% | < 0.5% | < 1.0% | < 2.0% |
| Selectivity | Moderate | Moderate | High | High |
| Throughput | High | High | Moderate | Low |
| Cost/Sample | Low | Low | High | Very High |
Theoretical ionic chloride content in pure this compound is approximately 19.25%.
Visualizing the Workflows
The following diagrams illustrate the experimental workflow for the titration methods and the logical comparison between the analytical techniques.
Caption: Experimental workflow for titration-based purity validation.
Caption: Comparison of analytical methods for purity validation.
Discussion
Non-aqueous acid-base titration is the preferred method for routine purity assessment of this compound. It is rapid, precise, and directly measures the active amine moiety. Its main limitation is that it is not specific and will titrate other basic impurities if present.
Argentometric titration provides an orthogonal method by quantifying the hydrochloride counter-ion. A result consistent with the theoretical value (19.25%) provides strong evidence of the salt's integrity. Discrepancies between the non-aqueous and argentometric results can indicate the presence of other salts or impurities.
Chromatographic methods (HPLC, GC-MS) are essential for a complete purity profile.[1] While more resource-intensive, they offer high selectivity and are capable of separating and quantifying individual impurities, including starting materials, by-products, and degradation products. These methods are crucial during process development, for stability studies, and for release testing of GMP-grade material.
Conclusion
For routine quality control and purity validation of this compound, non-aqueous acid-base titration is a highly suitable method due to its accuracy, precision, and efficiency. Argentometric titration serves as an excellent complementary technique to confirm the salt's composition. For comprehensive impurity profiling and in-depth quality assessment, chromatographic methods such as HPLC and GC-MS are indispensable. The choice of method should be guided by the specific analytical requirements, the stage of development, and regulatory expectations.
References
Navigating the Synthesis of 1-(2-Chloroethyl)piperidine Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and high-purity synthesis of key pharmaceutical intermediates is paramount. 1-(2-Chloroethyl)piperidine hydrochloride is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including cloperastine, fenpiverinium bromide, and pitofenone.[1][2] This guide provides a comparative analysis of the primary synthetic routes to this intermediate, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.
The purity of this compound is a critical factor, with a 99% standard being common for pharmaceutical applications to ensure process consistency and minimize impurities in the final API.[3] This guide will explore two main synthetic pathways, detailing their respective advantages and disadvantages.
Comparative Analysis of Synthetic Routes
The two predominant methods for the synthesis of this compound are the chlorination of 2-piperidinoethanol and a one-pot synthesis from piperidine. The choice between these routes often depends on factors such as starting material availability, desired yield and purity, and operational simplicity.
| Synthetic Route | Key Reactants | Solvent | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| Route 1: Chlorination of 2-Piperidinoethanol | 2-Piperidinoethanol, Thionyl chloride | Chloroform | 85%[1][4] | >98% | High yield, well-established procedure | Requires isolation of the intermediate 2-piperidinoethanol |
| Route 2: One-Pot Synthesis from Piperidine | Piperidine, 2-Chloroethanol, Thionyl chloride | Toluene | 59.2%[4] | Not explicitly stated | Streamlined process, avoids intermediate isolation | Lower reported yield compared to Route 1 |
Experimental Protocols
Route 1: Chlorination of 2-Piperidinoethanol
This is a widely adopted and well-documented method for producing this compound with high yield and purity.
Procedure:
-
Dissolve 2-Piperidinoethanol (5 mL) in chloroform (12.5 mL).[1][3][4]
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (3.4 mL) dropwise while maintaining the low temperature to control the exothermic reaction.[1][3][4]
-
After the addition is complete, slowly heat the mixture to reflux and maintain for 3 hours.[1][4]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure, which should result in the precipitation of a large number of crystals.[1][4]
-
Purify the crude product by recrystallization from ethanol to obtain the final product.[1][4] An 85% yield has been reported for this method.[1][4]
Route 2: One-Pot Synthesis from Piperidine
This method offers a more streamlined approach by beginning with piperidine and proceeding to the final product without isolating the intermediate alcohol.
Procedure:
-
In a reaction flask, combine piperidine (170 g, 2 mol), 2-chloroethanol (67 mL, 1 mol), and toluene (200 mL).[4]
-
Heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction to room temperature and filter the solid that has formed. Wash the filter cake with toluene (20 mL).[4]
-
Control the temperature of the filtrate to approximately 75°C and add thionyl chloride (200 mL) dropwise.[4]
-
After the addition, reflux the mixture for 2 hours.
-
Cool the reaction to room temperature and concentrate to dryness under reduced pressure.
-
Recrystallize the residue from absolute ethanol to yield the final product. A yield of 59.2% has been reported for this process.[4]
Visualizing the Synthetic Pathways
To further elucidate the decision-making process and the experimental workflow, the following diagrams are provided.
Caption: Synthetic Route Selection Logic.
Caption: Workflow for Route 1 Synthesis.
Caption: Workflow for Route 2 Synthesis.
References
A Comparative Guide to the Purity of Commercially Available 1-(2-Chloroethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available 1-(2-Chloroethyl)piperidine hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this reagent is critical to ensure the quality, safety, and efficacy of the final drug product. This document outlines the typical purity grades available from major suppliers, details the analytical methods for independent verification, and discusses potential impurities that may be present.
Purity Comparison of Commercial Grades
While a direct head-to-head comparison of all commercially available this compound is challenging due to the proprietary nature of impurity profiles, a review of product specifications from major chemical suppliers provides a general overview of the available purity grades. Most suppliers offer this compound with a purity of 98% or higher.
| Supplier | Stated Purity | Method of Analysis |
| Sigma-Aldrich | 98%[1] | Not specified on the main product page, but typically determined by titration or chromatography. |
| Thermo Fisher Scientific | ≥97.5% to ≤102.5%[2] | Non-aqueous acid-base titration |
| TCI Chemicals | >98.0% | Titration |
| SD Fine-Chem | 98.0 - 102.0% | Non-aqueous Titration |
Note: The purity values stated by suppliers are often determined by a specific method, such as non-aqueous titration, which measures the total base content and may not fully account for organic impurities. For a comprehensive understanding of purity, orthogonal analytical methods such as chromatography are recommended.
Potential Impurities
The most common synthesis route for this compound involves the reaction of 2-piperidinoethanol with thionyl chloride.[3] This process can lead to several potential impurities:
-
Unreacted Starting Materials:
-
2-Piperidinoethanol
-
-
By-products from the Chlorination Reaction:
-
Over-chlorinated species
-
Elimination products
-
-
Residual Solvents:
-
Solvents used in the reaction and purification steps (e.g., chloroform, ethanol).
-
A thorough analytical assessment should aim to identify and quantify these potential impurities to ensure the suitability of the reagent for its intended use.
Experimental Protocols for Purity Assessment
To independently verify the purity of this compound, the following analytical methods are recommended.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of the main component and non-volatile organic impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 3.0) and a polar organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Identification and Quantification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the detection of residual solvents and other volatile organic impurities.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) at a concentration of approximately 10 mg/mL.
Assay by Non-Aqueous Acid-Base Titration
This is a common method for determining the overall purity of the hydrochloride salt.
-
Apparatus: A potentiometer with a suitable electrode system.
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Procedure: Accurately weigh the sample and dissolve it in glacial acetic acid. Titrate with 0.1 M perchloric acid, determining the endpoint potentiometrically.
Visualizing Experimental and Synthetic Pathways
To aid in the understanding of the analytical workflow and the relevance of this compound in pharmaceutical synthesis, the following diagrams are provided.
Caption: Workflow for the comprehensive purity analysis of this compound.
This compound is a crucial building block in the synthesis of the selective estrogen receptor modulator (SERM), Raloxifene. The purity of this starting material directly impacts the impurity profile of the final API.
Caption: Role of 1-(2-Chloroethyl)piperidine HCl in Raloxifene synthesis.
Conclusion
For researchers and professionals in drug development, ensuring the purity of starting materials like this compound is paramount. While commercial suppliers provide products with high stated purity, it is advisable to perform independent verification using a combination of analytical techniques. The experimental protocols and information on potential impurities provided in this guide serve as a valuable resource for quality assessment and supplier qualification. The use of high-purity intermediates is a critical step in the production of safe and effective pharmaceuticals.
References
A Comparative Guide to Base Performance in Reactions with 1-(2-Chloroethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of various nucleophiles with 1-(2-Chloroethyl)piperidine hydrochloride is a fundamental transformation in the synthesis of a wide range of pharmaceutically active compounds. The choice of base is a critical parameter that can significantly influence reaction efficiency, yield, and the formation of byproducts. This guide provides an objective comparison of the performance of commonly used bases in these reactions, supported by experimental data and detailed protocols to aid in the selection of optimal reaction conditions.
Executive Summary
The selection of a suitable base for the N-alkylation reaction with this compound is crucial for maximizing product yield and minimizing side reactions. This guide compares the performance of inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) with organic bases like triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA). While specific comparative studies for this compound are limited in publicly available literature, data from analogous reactions with 1-(2-chloroethyl)piperazine hydrochloride and general principles of N-alkylation of piperidines provide valuable insights.
Generally, weaker inorganic bases like potassium carbonate offer a good balance of reactivity and selectivity, often leading to high yields with minimal side products. Stronger bases, both inorganic (NaOH) and organic (Et₃N, DIPEA), can accelerate the reaction rate but may also promote the formation of undesired byproducts if not carefully controlled. The choice of base is also intrinsically linked to the solvent and the nature of the nucleophile.
Performance Comparison of Bases
The following table summarizes the performance of different bases in N-alkylation reactions involving this compound and its close analog, 1-(2-chloroethyl)piperazine hydrochloride. The data presented is a compilation from various sources and represents typical ranges. Actual results may vary depending on the specific substrate, solvent, and reaction conditions.
| Base | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Acetonitrile, DMF | 25 - 100 | 4 - 24 | 75 - 95 | A cost-effective and mild base. Generally provides clean reactions with high yields. Reaction rates can be slower compared to stronger bases.[1][2][3] |
| Triethylamine (Et₃N) | Dichloromethane, Acetonitrile | 0 - 60 | 3 - 12 | 70 - 90 | A common and effective organic base that can accelerate the reaction. Can form triethylammonium chloride salt which may precipitate.[2] |
| Sodium Hydroxide (NaOH) | Water, Ethanol | 25 - 50 | 2 - 8 | 65 - 88 | A strong and inexpensive inorganic base, particularly useful in aqueous or alcoholic solvents. Can promote side reactions, such as hydrolysis of sensitive functional groups, if not properly controlled.[2] |
| N,N-Diisopropylethylamine (DIPEA) | Acetonitrile, DMF, Dichloromethane | 25 - 80 | 2 - 12 | 70 - 90 | A non-nucleophilic, sterically hindered organic base. Useful for preventing side reactions with the base itself. It is more expensive than other bases.[3][4] |
Reaction Mechanism and Experimental Workflow
The fundamental reaction is a bimolecular nucleophilic substitution (SN2). The nucleophile attacks the carbon atom of the chloroethyl group, displacing the chloride ion. The base plays a crucial role in neutralizing the hydrochloric acid that is either present in the starting material or generated during the reaction, thereby preventing the protonation and deactivation of the nucleophile.
Figure 1: Generalized SN2 reaction mechanism for the N-alkylation of a nucleophile with 1-(2-Chloroethyl)piperidine.
A typical experimental workflow for this type of reaction is outlined below.
Figure 2: A typical experimental workflow for the synthesis and purification of N-substituted piperidines.
Detailed Experimental Protocols
The following are representative experimental protocols for the N-alkylation of a nucleophile with this compound using different bases.
Protocol 1: N-Alkylation using Potassium Carbonate
This protocol is a general method for the N-alkylation of a primary or secondary amine with this compound.
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.0 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Potassium iodide (KI) (0.1 eq, optional catalyst)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, the amine nucleophile, potassium carbonate, and optional potassium iodide.
-
Add a sufficient volume of DMF or acetonitrile to dissolve the reactants (a concentration of 0.1-0.5 M is typical).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: N-Alkylation using Triethylamine
This protocol is suitable for N-alkylation reactions that proceed at or below room temperature.
-
Materials:
-
This compound (1.1 eq)
-
Amine nucleophile (1.0 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Dichloromethane (DCM) or Acetonitrile
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the amine nucleophile and this compound in DCM or acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Protocol 3: N-Alkylation using Sodium Hydroxide
This protocol is often used when the reaction is performed in an aqueous or alcoholic solvent.
-
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., a phenol or thiol) (1.1 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Water, Ethanol, or a mixture
-
Organic solvent for extraction (e.g., ethyl acetate, DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the nucleophile in the chosen solvent system.
-
Add the sodium hydroxide and stir until it dissolves.
-
Add this compound to the reaction mixture.
-
Stir the reaction at a temperature between 25-50 °C for 2-8 hours, monitoring its progress.
-
After completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as needed.
-
Protocol 4: N-Alkylation using N,N-Diisopropylethylamine (DIPEA)
This protocol is beneficial when working with sensitive substrates where a non-nucleophilic base is required.
-
Materials:
-
This compound (1.2 eq)
-
Amine nucleophile (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Acetonitrile or DMF
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a sealed tube or round-bottom flask, combine the amine nucleophile, this compound, and the solvent.
-
Add DIPEA to the mixture.
-
Heat the reaction to an appropriate temperature (e.g., 80 °C) and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous phase with additional dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting residue via flash column chromatography.
-
Conclusion
The choice of base for reactions with this compound significantly impacts the outcome of the synthesis. For general N-alkylation, potassium carbonate provides a reliable and high-yielding method with a favorable side-product profile. For faster reactions, triethylamine or DIPEA are excellent choices, with DIPEA being preferred for substrates sensitive to nucleophilic attack by the base. Sodium hydroxide is a practical option for reactions in protic solvents, particularly with less base-sensitive nucleophiles. Researchers should carefully consider the nucleophile's reactivity, the desired reaction conditions, and potential side reactions when selecting the appropriate base to optimize the synthesis of their target molecules.
References
A Comparative Guide to the Quantification of 1-(2-Chloroethyl)piperidine Hydrochloride: HPLC vs. Titration
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like 1-(2-Chloroethyl)piperidine hydrochloride is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method and a classical non-aqueous acid-base titration method for the quantification of this compound. The comparison is supported by hypothetical experimental data to illustrate the performance of each technique.
Methodology Comparison
High-Performance Liquid Chromatography (HPLC) offers high specificity and sensitivity, allowing for the separation and quantification of the analyte of interest from potential impurities. Non-aqueous acid-base titration, while a simpler and more established technique, may be less specific if acidic or basic impurities are present.
Quantitative Data Summary
The following tables summarize the hypothetical performance data for the validation of an HPLC method and a non-aqueous acid-base titration method for the quantification of this compound.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | HPLC Method | Non-aqueous Acid-Base Titration |
| Linearity (R²) | 0.9998 | Not Applicable |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 102.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 0.8% | ≤ 1.5% |
| - Intermediate Precision | ≤ 1.2% | ≤ 2.0% |
| Specificity | High (Separates from impurities) | Moderate (Titrates total base) |
| Limit of Detection (LOD) | 0.05 µg/mL | Not Applicable |
| Limit of Quantification (LOQ) | 0.15 µg/mL | Not Applicable |
Table 2: System Suitability Parameters for HPLC
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | 3500 |
| Relative Standard Deviation (RSD%) of Peak Area | ≤ 2.0% (for 6 injections) | 0.75% |
Experimental Protocols
Validated HPLC Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a final concentration of approximately 100 µg/mL.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the standard solution six times to check for system suitability.
-
Inject the sample solution in duplicate.
-
Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.
Non-aqueous Acid-Base Titration Method
This protocol outlines a titration method for the assay of this compound.
Reagents:
-
0.1 M Perchloric acid in glacial acetic acid
-
Crystal violet indicator solution
-
Glacial acetic acid
Procedure:
-
Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator solution.
-
Titrate with 0.1 M perchloric acid until the color changes from violet to blue-green.
-
Perform a blank titration under the same conditions.
-
Calculate the percentage purity of this compound.
Visualizing the Workflow and Validation
To better understand the processes, the following diagrams illustrate the experimental workflow for HPLC validation and the relationship between key validation parameters.
Comparative Guide to the Application of 1-(2-Chloroethyl)piperidine Hydrochloride in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-(2-Chloroethyl)piperidine hydrochloride as a key intermediate in the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs). The objective is to offer insights into its versatility and to contextualize its use by examining the pharmacological profiles of the resulting drugs. Cross-reactivity, in this context, is explored through the lens of the on-target and off-target activities of these APIs, providing a practical framework for drug development professionals.
Introduction to this compound
This compound is a reactive chemical intermediate widely employed in the pharmaceutical industry. Its utility stems from the presence of a piperidine ring and a reactive chloroethyl group, which allows for its incorporation into a variety of molecular scaffolds. This intermediate is a key building block for the synthesis of drugs across different therapeutic classes, including antitussives, antispasmodics, and selective estrogen receptor modulators (SERMs).
Comparative Pharmacological Profiles of Derived APIs
The versatility of this compound is best illustrated by the varied pharmacological actions of the APIs synthesized from it. Below is a comparative summary of four such drugs: Cloperastine, Fenpiverinium bromide, Pitofenone, and Raloxifene.
Table 1: Comparative Pharmacological Data of APIs Synthesized from this compound
| API | Therapeutic Class | Primary Mechanism of Action | Primary Target(s) | Known Off-Target Interactions / Side Effects |
| Cloperastine | Antitussive | Centrally acting cough suppressant with antihistaminic and anticholinergic properties.[1][2][3] | Sigma-1 receptor, Histamine H1 receptor.[1][4][] | Drowsiness, dry mouth, dizziness.[4] |
| Fenpiverinium bromide | Antispasmodic, Anticholinergic | Competitive antagonist of muscarinic acetylcholine receptors.[6][7] | Muscarinic acetylcholine receptors | Dry mouth, blurred vision, tachycardia |
| Pitofenone | Antispasmodic | Direct smooth muscle relaxant (musculotropic).[8] | Smooth muscle cells | Generally well-tolerated; may cause a drop in blood pressure |
| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Acts as an estrogen agonist in bone and an estrogen antagonist in breast and uterine tissue.[9][10][11][12][13] | Estrogen receptors (alpha and beta).[10][11] | Hot flashes, leg cramps, increased risk of venous thromboembolism.[9][12] |
Synthesis and Alternative Intermediates
This compound is a common choice for introducing the N-ethylpiperidine moiety into a target molecule. The synthesis of the aforementioned APIs typically involves a nucleophilic substitution reaction where a suitable nucleophile displaces the chloride ion.
While this compound is widely used, alternative intermediates can be considered depending on the specific synthetic strategy and desired reaction conditions.
Table 2: Comparison of Synthetic Intermediates for N-ethylpiperidine Moiety Introduction
| Intermediate | Structure | Advantages | Disadvantages |
| This compound | Cl-CH2-CH2-N(C5H10)·HCl | Readily available, well-documented reactivity. | Can be corrosive and requires handling as a hazardous substance.[10] |
| 1-(2-Hydroxyethyl)piperidine | HO-CH2-CH2-N(C5H10) | Less reactive, can be activated in situ (e.g., via tosylation). | Requires an additional activation step, potentially lowering overall yield. |
| Piperidine | C5H11N | Can be used in reductive amination with a suitable aldehyde. | Requires specific reaction conditions and a suitable aldehyde precursor. |
Experimental Protocols for Assessing Cross-Reactivity and Selectivity
To evaluate the potential for off-target effects (a form of cross-reactivity) of new chemical entities derived from this compound, a battery of in vitro and in vivo assays are employed. Below are outlines of key experimental protocols.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a test compound for a specific receptor and can be adapted to screen for off-target binding against a panel of receptors.[14][15][16]
Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
A specific radioligand for the target receptor.
-
Test compound.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Protocol:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Separation: After reaching equilibrium, separate the bound from free radioligand by vacuum filtration through the filter plates.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[17][18][19]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a target enzyme.
Materials:
-
Purified enzyme.
-
Substrate for the enzyme.
-
Test compound.
-
Assay buffer.
-
Microplate reader (spectrophotometer or fluorometer).
Protocol:
-
Preparation: Prepare serial dilutions of the test compound.
-
Pre-incubation: Pre-incubate the enzyme with the test compound for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the formation of the product or the depletion of the substrate over time using a microplate reader.
-
Data Analysis: Plot the enzyme activity against the concentration of the test compound to determine the IC50 value.
Visualizations
Synthetic Pathways
Caption: Synthetic utility of this compound.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing compound selectivity and cross-reactivity.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of a wide array of pharmaceutical compounds. Its application leads to drugs with distinct pharmacological profiles, from centrally acting agents to selective receptor modulators. Understanding the on- and off-target effects of these resulting APIs is crucial for modern drug development. The provided experimental protocols for receptor binding and enzyme inhibition assays represent foundational methods for characterizing the cross-reactivity and selectivity of new chemical entities, ensuring the development of safer and more effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cloperastine Fendizoate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 6. Fenpiverinium bromide | 125-60-0 | FF23263 | Biosynth [biosynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. veeprho.com [veeprho.com]
- 9. youtube.com [youtube.com]
- 10. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 11. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 17. benchchem.com [benchchem.com]
- 18. superchemistryclasses.com [superchemistryclasses.com]
- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2-Chloroethyl)piperidine hydrochloride: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 1-(2-Chloroethyl)piperidine hydrochloride are paramount for ensuring laboratory safety and adhering to regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of this compound, emphasizing safety protocols and operational logistics.
Immediate Safety and Hazard Profile
This compound is a hazardous substance that requires careful handling at all times. It is classified as fatal if swallowed, causes severe skin burns and eye damage, may lead to respiratory irritation, and is a suspected mutagen.[1][2][3] Personal Protective Equipment (PPE) is mandatory when working with this compound.
Before handling, ensure that an eyewash station and a safety shower are readily accessible.[4][5] In case of exposure, immediate and thorough flushing with water for at least 15 minutes is critical while seeking medical aid.[1][2][4]
A summary of essential safety and hazard information is provided in the table below.
| Hazard Classification | GHS Hazard Statements | Personal Protective Equipment (PPE) Requirements |
| Acute Toxicity, Oral (Category 2) | H300: Fatal if swallowed.[1][2] | Chemical safety goggles or face shield.[5] |
| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage.[1][2] | Chemical-resistant gloves (e.g., nitrile rubber).[5] |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage.[1][2] | Lab coat and, for potential significant exposure, impervious clothing and boots.[1][5] |
| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects.[1][2][3] | If dust is generated, a NIOSH-approved respirator is necessary.[5] |
| Aquatic Hazard (Chronic, Category 3) | H412: Harmful to aquatic life with long lasting effects. | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the drain.[6]
-
Waste Collection:
-
Collect waste this compound in its original container or a designated, compatible, and clearly labeled waste container.[5]
-
Ensure the container is tightly sealed to prevent leaks or spills.[5]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]
-
-
Container Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area.[5]
-
The storage area should be away from incompatible materials such as strong oxidizing agents and bases.[5][6]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.[5]
-
Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Contain the spill to prevent it from spreading.
-
Carefully sweep or vacuum the spilled material and place it into a suitable, labeled disposal container.[4] Avoid generating dust.[4]
-
Decontaminate the spill area with a suitable cleaning agent, and wash the area thoroughly.
-
Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.[6]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[5]
-
Provide the Safety Data Sheet (SDS) to the waste disposal company to ensure they have all necessary information for safe handling, transport, and disposal.[5] A common disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber after dissolving or mixing the material with a combustible solvent.[2][6]
-
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 1-(2-Chloroethyl)piperidine Hydrochloride
For Immediate Reference: Essential Safety and Handling Protocols for 1-(2-Chloroethyl)piperidine Hydrochloride
Researchers and drug development professionals handling this compound must adhere to stringent safety protocols due to its significant hazard profile. This guide provides critical, immediate, and actionable information for the safe operational use and disposal of this compound, ensuring the well-being of laboratory personnel and environmental protection.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that is fatal if swallowed, causes severe skin burns and eye damage, may provoke an allergic skin reaction, and is harmful to aquatic life with long-lasting effects. It is also corrosive to metals. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Standard |
| Eyes/Face | Chemical safety goggles or a full-face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber). | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |
| Body | Laboratory coat. For potential significant exposure, impervious clothing is required.[2][3] | Appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated or if working outside of a fume hood. | A full-face particle respirator type N100 (US) or type P3 (EN 143) is recommended where risk assessment shows air-purifying respirators are appropriate.[4] |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] An eyewash station and a safety shower must be readily accessible.[1][5]
2. Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial to minimize exposure risk.
Operational Plan: Step-by-Step Handling
-
Preparation : Before handling, ensure all required PPE is correctly worn. The designated work area, typically a chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer : Minimize dust generation when weighing the solid compound. Use a spatula for transfers and handle it gently.
-
In Solution : When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly.[3] Do not eat, drink, or smoke in the laboratory.
-
Clothing : Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]
Storage Plan
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] It should be kept away from incompatible materials such as strong oxidizing agents and bases.[3][5] The storage area should be designated for corrosive materials.[5]
3. Emergency Procedures: Spills and Exposure
Immediate and appropriate action is vital in an emergency.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek immediate medical attention. |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting.[1] Immediately call a POISON CENTER or doctor/physician.[4] Never give anything by mouth to an unconscious person.[1] |
| Inhalation | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention. |
Spill Management Plan
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure adequate ventilation.
-
Contain : Prevent the spill from spreading and from entering drains.
-
Clean-up : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled disposal container.[1][4] For larger spills, alert the appropriate emergency response team.
-
Decontaminate : Clean the spill area thoroughly.
4. Disposal Plan
This compound and any contaminated materials must be treated as hazardous waste.
Step-by-Step Disposal Procedure
-
Collection : Collect waste in its original container or a compatible, tightly sealed, and clearly labeled waste container.[2]
-
Labeling : The container must be labeled as "Hazardous Waste" with the full chemical name.[2]
-
Storage : Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[2]
-
Arranging Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[2][4] Provide the Safety Data Sheet (SDS) to the disposal company.[2]
Mandatory Visualization
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
